GP-AMC, Fluorogenic Substrate
Description
BenchChem offers high-quality GP-AMC, Fluorogenic Substrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GP-AMC, Fluorogenic Substrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-46-6 | |
| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fluorescence-Based Enzyme Assays
Introduction: Illuminating Enzyme Dynamics
Enzymes are the central catalysts of biological processes, and understanding their function is paramount in basic research, diagnostics, and drug discovery.[1] Fluorescence-based enzyme assays have become a cornerstone of modern enzymology, offering unparalleled sensitivity, versatility, and amenability to high-throughput applications.[2][3][4] Unlike traditional colorimetric or radiometric methods, fluorescence assays can detect minute changes in enzyme activity in real-time, providing deep insights into enzyme kinetics, inhibition, and regulation.[2]
This guide provides a comprehensive overview of the principles, design, execution, and analysis of fluorescence-based enzyme assays. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques to accelerate their scientific pursuits. We will move from the fundamental principles of fluorescence to the practical application of various assay formats, emphasizing the rationale behind experimental choices to ensure robust and reproducible data.
Part 1: The Foundation - Understanding Fluorescence
Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength.[2][5] This process can be understood through the Perrin-Jablonski diagram.
The Perrin-Jablonski Diagram: A Molecule's Journey
-
Excitation: A fluorophore in its ground state (S₀) absorbs a photon of light, promoting an electron to a higher-energy excited singlet state (S₁ or S₂).[5]
-
Internal Conversion & Vibrational Relaxation: The excited molecule rapidly loses some energy as heat, without emitting light, and relaxes to the lowest vibrational level of the first excited state (S₁). This process is extremely fast, occurring on the picosecond timescale.[5]
-
Emission: From the relaxed S₁ state, the molecule returns to the ground state (S₀) by emitting a photon.[5]
Because energy is lost during the relaxation phase, the emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. This difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift , a critical property exploited in fluorescence measurements to separate emitted light from excitation light.[5]
Caption: The Perrin-Jablonski diagram illustrating the key stages of fluorescence.
Part 2: Core Assay Formats: A Scientist's Toolkit
The versatility of fluorescence allows for several distinct assay formats, each with unique advantages. The choice of format depends on the nature of the enzyme, the substrate, and the specific scientific question being addressed.
| Assay Type | Principle | Key Advantages | Key Limitations | Common Applications |
| Fluorescence Intensity (FI) | Measures the change in total fluorescence intensity as a non-fluorescent substrate is converted to a fluorescent product (or vice versa).[5][6] | Simple, direct, widely applicable. | Prone to interference from colored or fluorescent compounds; inner filter effect at high concentrations.[5][7] | Proteases, phosphatases, esterases.[6] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light. A small, fluorescently labeled molecule tumbles rapidly, depolarizing the light. Binding to a larger molecule (e.g., an enzyme or antibody) slows this tumbling, increasing polarization.[8][9][10] | Homogeneous (no-wash), ratiometric, less sensitive to inner filter effects.[8][11] | Requires a significant change in molecular size; can have a narrow signal window.[12] | Kinases, phosphatases, protein-protein interactions.[8][11] |
| FRET | A distance-dependent energy transfer between a donor fluorophore and an acceptor molecule. When in close proximity (1-10 nm), excitation of the donor results in emission from the acceptor.[13][14] | Highly sensitive to proximity changes, allows for real-time monitoring of molecular interactions.[13][15] | Requires careful selection of donor/acceptor pair; susceptible to environmental interference. | Proteases, nucleic acid modifying enzymes, protein-protein interactions.[13][15] |
| TR-FRET | Combines FRET with time-resolved fluorescence, using long-lifetime lanthanide donors. A time delay between excitation and detection eliminates short-lived background fluorescence.[12][16][17] | High signal-to-noise ratio, reduced background interference, robust for HTS.[12][16] | Requires specific instrumentation; lanthanide chemistry can be complex. | Kinase assays, GPCR signaling, high-throughput screening.[16][17] |
Fluorescence Intensity (FI) Assays
This is the most direct method, where the enzymatic reaction itself generates a change in the fluorescence signal.[5]
Principle of Causality: The assay works because the enzyme-catalyzed conversion of a substrate to a product is directly coupled to the creation or destruction of a fluorophore. For example, a non-fluorescent substrate can be cleaved by a hydrolase to release a highly fluorescent molecule like resorufin or 4-methylumbelliferone (4-MU).[5][6] Conversely, enzymes that consume fluorescent cofactors like NADH or NADPH can be monitored by a decrease in fluorescence, as their oxidized forms (NAD⁺ and NADP⁺) are non-fluorescent.[5][6]
Caption: Workflow for a turn-on Fluorescence Intensity (FI) assay.
Experimental Protocol: Generic Protease FI Assay
This protocol is a self-validating system for identifying protease inhibitors.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂). Rationale: The buffer maintains the pH and ionic strength required for optimal enzyme structure and function.
-
Enzyme Stock: Prepare a concentrated stock of the protease in assay buffer. Determine the optimal final concentration by titration to ensure the reaction remains in the linear range for the desired assay duration.
-
Substrate Stock: Dissolve a fluorogenic protease substrate (e.g., a peptide conjugated to a fluorophore like AMC or AFC) in DMSO to create a 10 mM stock. Rationale: DMSO is used for solubility, but the final concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Compound Plate: Prepare a plate with test compounds serially diluted in DMSO. Include wells with a known inhibitor (positive control) and DMSO only (negative control).
-
-
Assay Procedure (96-well format):
-
Add 80 µL of Assay Buffer to all wells of a black, flat-bottom microplate. Rationale: Black plates minimize background fluorescence and light scatter.
-
Add 1 µL of compound/control from the compound plate to the appropriate wells.
-
Add 10 µL of Enzyme solution to all wells except for the "no-enzyme" control wells (add 10 µL of buffer instead).
-
Mix gently and pre-incubate for 15-30 minutes at the optimal temperature. Rationale: This step allows inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of substrate solution to all wells. The final substrate concentration should be at or below the Michaelis constant (Kₘ) for inhibitor studies.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Signal Detection:
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ~365/450 nm for AMC).
-
-
Data Analysis:
-
Controls Validation:
-
The "no-enzyme" control should have a very low signal, establishing the background fluorescence.
-
The "negative control" (DMSO) represents 100% enzyme activity.
-
The "positive control" (known inhibitor) should show significant signal reduction.
-
-
Inhibition Calculation:
-
Subtract the background from all wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100
-
-
IC₅₀ Determination: Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Assays
FP is a powerful homogeneous technique for monitoring binding events.[8][9]
Principle of Causality: The degree of polarization is directly related to the rotational speed (and thus, the effective size) of the fluorescent molecule.[10] A small fluorescently labeled ligand or substrate ("tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). When this tracer binds to a much larger protein (e.g., an enzyme or an antibody), its tumbling is restricted. This slower rotation results in the emission of light that remains highly polarized (high FP value).[8][10] An enzymatic reaction can be monitored if it causes a change in the size of the fluorescently labeled species, such as a kinase phosphorylating a fluorescent peptide, which then binds to a large phosphospecific antibody.
Caption: Principle of a Fluorescence Polarization (FP) binding assay.
Experimental Protocol: Kinase FP Competition Assay
This protocol uses a competitive FP format to screen for kinase inhibitors.
-
Reagent Preparation:
-
Assay Buffer: A buffer suitable for the kinase, often containing MgCl₂, ATP, and a stabilizing agent like BSA.
-
Kinase Stock: Prepare a concentrated stock of the kinase.
-
Fluorescent Tracer: A fluorescently labeled ligand or antibody probe that binds specifically to the kinase active site or to the reaction product.
-
Compound Plate: Prepare as described for the FI assay.
-
-
Assay Procedure:
-
Add 70 µL of Assay Buffer to all wells of a black, low-volume microplate.
-
Add 10 µL of Fluorescent Tracer solution.
-
Add 10 µL of Kinase solution. Rationale: Adding the tracer and kinase first allows them to equilibrate.
-
Add 1 µL of compound/control from the compound plate.
-
Mix gently and incubate for a time sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
-
Signal Detection:
-
Measure fluorescence polarization in a plate reader equipped with polarizing filters.
-
The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation.
-
The instrument calculates polarization (P) or anisotropy (r). Polarization is typically expressed in milli-P units (mP).
-
-
Data Analysis:
-
Controls Validation:
-
"No Kinase" control: This gives the baseline low mP value of the free tracer.
-
"DMSO" control: This gives the maximum high mP value of the tracer-kinase complex.
-
-
Inhibition Logic: An effective inhibitor will bind to the kinase, displacing the fluorescent tracer and causing a drop in the mP value towards the baseline.
-
IC₅₀ Determination: Plot the change in mP vs. log[Inhibitor] and fit the data to determine the IC₅₀ value.
-
FRET and TR-FRET Assays
FRET is a powerful tool for measuring molecular proximity.[13][18] TR-FRET enhances this by minimizing background interference, making it a gold standard for HTS.[12][16]
Principle of Causality: FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[13][14] This transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring only when they are within 1-10 nanometers.[13][18] In an enzyme assay, a substrate can be dually labeled with a FRET donor and acceptor (often a quencher). In the intact substrate, the pair is close, and FRET is efficient (e.g., donor fluorescence is quenched). When the enzyme cleaves the substrate, the donor and acceptor diffuse apart, breaking the FRET interaction and causing an increase in donor fluorescence.[15][19]
TR-FRET operates on the same principle but uses a lanthanide (e.g., Europium or Terbium) as the donor.[17][20] Lanthanides have long fluorescence lifetimes (microseconds to milliseconds). By introducing a time delay (e.g., 50-100 µs) after the excitation pulse before measuring the signal, any short-lived background fluorescence from the plate, compounds, or media decays to zero. This results in a remarkably clean signal and a high signal-to-noise ratio.[16][17]
Caption: Principle of a cleavage-based TR-FRET assay.
Part 3: High-Throughput Screening (HTS) and Drug Discovery
Fluorescence-based assays, particularly TR-FRET and FP, are workhorses in HTS for drug discovery due to their homogeneous format, robustness, and miniaturization potential.[9][11][20][21]
Key Considerations for HTS:
-
Assay Robustness (Z'-factor): A statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|
-
Compound Interference: A major challenge in HTS is identifying false positives caused by compound interference.[11]
-
Fluorescent Compounds: Can directly add to the signal. Counter-screening without the enzyme can identify these.
-
Quenchers: Can non-specifically decrease the signal.
-
Inner Filter Effect (IFE): Occurs when a compound absorbs light at the excitation or emission wavelength, artificially reducing the signal.[22][23] This is a significant issue in FI assays but is less problematic in ratiometric FRET or FP assays.[11]
-
Part 4: Troubleshooting Common Issues
A self-validating system includes the ability to diagnose and correct problems.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Autofluorescent plates/reagents; Substrate instability/degradation; Contamination. | Use high-quality black microplates; Test buffer components for fluorescence; Prepare substrate solution fresh.[24] |
| Low Signal / No Activity | Inactive enzyme; Suboptimal assay conditions (pH, temp); Presence of inhibitors in reagents. | Verify enzyme activity with a control substrate; Optimize buffer conditions; Use high-purity reagents (e.g., enzyme-grade BSA).[25] |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate; Evaporation. | Use calibrated pipettes and master mixes; Ensure thorough mixing; Equilibrate plates and reagents to assay temperature; Use plate sealers.[25] |
| Non-Linear Standard Curve | Inner Filter Effect (at high concentrations); Enzyme/substrate saturation; Photobleaching. | Dilute samples to be within the linear range of the assay; Optimize enzyme/substrate concentrations; Minimize light exposure to the plate.[7][25] |
Conclusion
Fluorescence-based enzyme assays are indispensable tools in the modern life sciences laboratory. By understanding the fundamental principles of fluorescence and the specific causality behind each assay format, researchers can design robust, sensitive, and self-validating experiments. From determining fundamental kinetic parameters to screening vast compound libraries, these luminous techniques provide a clear window into the complex world of enzyme function, powering discovery across biology and medicine.
References
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Palmier, M. O., & Van Doren, S. R. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 373(1), 137-147. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Juliano, L., & Oliveira, V. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 393-403. Retrieved from [Link]
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Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Synapse. Retrieved from [Link]
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Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Analytical & Pharmaceutical Research, 3(5). Retrieved from [Link]
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Xynomilakis, O., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Költermann, A., et al. (1998). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. Biophysical Journal, 75(2), 917-924. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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Koltermann, A., et al. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences, 95(4), 1421-1426. Retrieved from [Link]
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Celtarys Research. (n.d.). Fluorescence Polarization. Retrieved from [Link]
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ResearchGate. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Request PDF. Retrieved from [Link]
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Sergienko, E., & Luan, P. (2016). Time-Resolved Fluorescence Assays. Methods in Molecular Biology, 1439, 101-115. Retrieved from [Link]
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Uniprot. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Retrieved from [Link]
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Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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BellBrook Labs. (2020). TR-FRET Assays In Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme assays based on FRET principle. Retrieved from [Link]
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Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assay. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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Rockefeller University Press. (n.d.). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Wang, L., & Yang, C. J. (2012). Fluorescent DNA-based enzyme sensors. Analytical and bioanalytical chemistry, 402(10), 3135–3148. Retrieved from [Link]
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Biomatik. (2021). ELISA Substrates: A Complete Selection Guide. Retrieved from [Link]
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MacCoss, M. J., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5691-5727. Retrieved from [Link]
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MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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ResearchGate. (2012). High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]
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Hu, R., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. Retrieved from [Link]
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Corning Life Sciences. (n.d.). Selecting the Detection System - Colorimetric, Fluorescent, Luminescent Methods. ELISA Technical Bulletin. Retrieved from [Link]
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BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
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MDPI. (2023). Advances in Droplet-Based Microfluidic High-Throughput Screening of Engineered Strains and Enzymes Based on Ultraviolet, Visible, and Fluorescent Spectroscopy. Retrieved from [Link]
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JASCO Global. (2022). Enzyme kinetics probed by fluorescence spectroscopy. Retrieved from [Link]
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NIH. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Retrieved from [Link]
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GP-AMC substrate specificity for different enzymes
An In-Depth Technical Guide to the Substrate Specificity of Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) for Proline-Specific Serine Proteases
Authored by: A Senior Application Scientist
Introduction: The Utility of GP-AMC in Protease Activity Assays
In the landscape of drug discovery and biomedical research, the accurate measurement of enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools for sensitive and continuous monitoring of enzymatic reactions, facilitating high-throughput screening (HTS) of potential inhibitors and detailed kinetic studies. Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) is a widely utilized fluorogenic substrate for a specific class of serine proteases that recognize and cleave dipeptides with a proline residue at the penultimate position from the N-terminus of a polypeptide chain.[1][2]
The core principle of the GP-AMC assay is elegant in its simplicity. The substrate itself, in its intact form, is weakly fluorescent. However, upon enzymatic hydrolysis of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (AMC) fluorophore, the highly fluorescent AMC is released.[3][4] This liberation of AMC results in a quantifiable increase in fluorescence intensity, which is directly proportional to the enzymatic activity. The fluorescence of AMC can be measured with excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-465 nm.[3][5][6] This guide provides a comprehensive overview of the enzymatic specificity of GP-AMC, detailed protocols for its use, and expert insights into data interpretation and troubleshooting.
Enzymatic Specificity of GP-AMC: Beyond a Single Target
While GP-AMC is most famously known as a substrate for Dipeptidyl Peptidase IV (DPP-4), its utility and interpretation are nuanced by its recognition by a family of related proline-specific proteases.[1][7] Understanding this broader specificity is critical for the accurate design and interpretation of experiments.
Primary Target: Dipeptidyl Peptidase IV (DPP-4/CD26)
DPP-4 is a transmembrane glycoprotein and a soluble plasma enzyme that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][8] This has made DPP-4 a significant therapeutic target for type 2 diabetes.[1][6] GP-AMC is a highly sensitive substrate for DPP-4, making it an ideal tool for screening DPP-4 inhibitors.[1][6][9] The enzyme specifically cleaves the Gly-Pro dipeptide from the AMC moiety.
Cross-Reactivity with Other Proline-Specific Proteases
The Gly-Pro sequence is not exclusive to DPP-4 recognition. Several other serine proteases, often with overlapping substrate specificities, can also efficiently hydrolyze GP-AMC. This necessitates careful consideration and often the use of specific inhibitors to dissect the activity of a particular enzyme in complex biological samples.
-
Fibroblast Activation Protein (FAP): FAP, also known as seprase, is a type II transmembrane serine protease that is highly expressed in the stroma of many cancers and at sites of tissue remodeling.[10][11][12][13] Structurally similar to DPP-4, FAP also exhibits dipeptidyl peptidase activity and can cleave GP-AMC.[10][11][14] However, FAP also possesses endopeptidase activity, which distinguishes it from DPP-4.[14][15]
-
Dipeptidyl Peptidases 8 and 9 (DPP8 and DPP9): DPP8 and DPP9 are cytosolic enzymes that share substrate specificity with DPP-4 and can hydrolyze GP-AMC.[7][10] Their intracellular location can sometimes be used to distinguish their activity from the membrane-bound and soluble DPP-4 in cellular assays.
-
Prolyl Oligopeptidase (PREP or POP): PREP is a cytosolic serine protease that cleaves small proline-containing peptides on the C-terminal side of the proline residue.[16][17] While its primary activity is that of an endopeptidase, it can also cleave GP-AMC, although sometimes a protected N-terminal substrate like Z-Gly-Pro-AMC is preferred for PREP assays.[5][18]
Visualization of the Enzymatic Reaction
Caption: Decision tree for identifying specific enzyme activity using inhibitors.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison.
Table 1: Representative Kinetic Parameters for GP-AMC Cleavage
| Enzyme | Km (µM) | Vmax (relative) | Source Organism | Notes |
| DPP-4 | ~50-100 | ++++ | Human | The primary and most efficient enzyme for GP-AMC cleavage. [4] |
| FAP | Variable | ++ | Human | Shows lower catalytic efficiency for GP-AMC compared to Z-GP-AMC. [15] |
| PREP | Higher than DPP-4 | + | Various | Generally shows lower activity with GP-AMC compared to other substrates. |
| DPP8/9 | Not widely reported | + | Human | Known to cleave GP-AMC, but less characterized with this substrate. |
Note: The values presented are approximate and can vary depending on assay conditions (pH, temperature, buffer components). It is crucial to determine these parameters under your specific experimental conditions.
Understanding Kinetic Parameters
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. [19][20]A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. [19][20]It is proportional to the enzyme concentration.
-
kcat/Km (Catalytic Efficiency): This value represents the enzyme's overall efficiency in converting the substrate to the product.
Troubleshooting and Expert Insights
High Background Fluorescence
-
Cause: Autohydrolysis of the substrate, contaminated reagents, or autofluorescent compounds in the sample.
-
Solution:
Non-linear Reaction Progress Curves
-
Cause: Substrate depletion, enzyme instability, or product inhibition.
-
Solution:
-
Use a lower enzyme concentration or a shorter incubation time to ensure that less than 10% of the substrate is consumed.
-
Check the stability of the enzyme under the assay conditions.
-
Calculate the initial velocity from the linear phase of the reaction.
-
Distinguishing Between Closely Related Enzymes
The most robust method for distinguishing between DPP-4, FAP, and other related enzymes is the use of highly selective inhibitors in parallel experiments. This approach is fundamental to validating the source of the measured activity.
Conclusion
GP-AMC is a powerful and sensitive tool for studying the activity of proline-specific serine proteases. Its primary utility lies in the characterization of DPP-4 activity, a critical target in metabolic diseases. However, researchers and drug development professionals must remain vigilant about its cross-reactivity with other enzymes like FAP, DPP8, and DPP9. By employing rigorous experimental design, including appropriate controls and the strategic use of specific inhibitors, the GP-AMC assay can provide reliable and insightful data. This guide provides the foundational knowledge and practical protocols to ensure the integrity and validity of your findings, ultimately accelerating research and development efforts.
References
-
Lee, H. O., et al. (2012). Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design. Journal of Biological Chemistry, 287(16), 13013–13024. Retrieved from [Link]
-
García-Soria, G., et al. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Scientific Reports, 11(1), 1-11. Retrieved from [Link]
-
M. C. S. Cro. (2023). Dipeptidyl peptidase IV (DPP-IV) inhibition. Retrieved from [Link]
-
Kim, S. J., et al. (2008). Inhibition of Dipeptidyl Peptidase IV With Sitagliptin (MK0431) Prolongs Islet Graft Survival in Streptozotocin-Induced Diabetic Mice. Diabetes, 57(5), 1331–1339. Retrieved from [Link]
-
ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. Retrieved from [Link]
-
De Vlieghere, E., et al. (2021). In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers in Chemistry, 9, 689369. Retrieved from [Link]
-
Myöhänen, T. T., et al. (2012). Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner. British Journal of Pharmacology, 166(4), 1325–1336. Retrieved from [Link]
-
Szeltner, Z., et al. (2009). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 423(2), 245–252. Retrieved from [Link]
-
Rathnayake, A. D., et al. (2021). Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate. SLAS Discovery, 26(7), 896-905. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. The optimal.... Retrieved from [Link]
-
Klimaviciusa, L., et al. (2012). In situ prolyl oligopeptidase activity assay in neural cell cultures. Journal of Neuroscience Methods, 204(2), 263-270. Retrieved from [Link]
-
Jacob, M., et al. (2019). The role of fibroblast activation protein in health and malignancy. Translational Cancer Research, 8(3), 882-892. Retrieved from [Link]
-
PeptaNova. (n.d.). Aminopeptidase Substrates. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-272. Retrieved from [Link]
-
Jack Westin. (n.d.). Substrates And Enzyme Specificity. Retrieved from [Link]
-
Steen, A. D., et al. (2014). Substrate specificity of aquatic extracellular peptidases assessed by competitive inhibition assays using synthetic substrates. Biogeosciences, 11(11), 2947-2956. Retrieved from [Link]
-
Xin, L., et al. (2021). Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review. Frontiers in Oncology, 11, 748135. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Retrieved from [Link]
-
LifeTein. (n.d.). Met-Gly-Pro-AMC peptide. Retrieved from [Link]
-
Lapi, S. E., et al. (2021). Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules. Molecular Pharmaceutics, 18(6), 2335–2344. Retrieved from [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. Retrieved from [Link]
-
Palmieri, F. E., & Ward, P. E. (1983). Vascular, plasma membrane aminopeptidase M. Metabolism of vasoactive peptides. Biochemical Pharmacology, 32(10), 1591-1597. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.2: Enzyme Parameters. Retrieved from [Link]
-
Van der Veken, P., et al. (2012). The role of prolyl oligopeptidase, understanding the puzzle. Frontiers in Bioscience, E4, 174-184. Retrieved from [Link]
-
Tipton, K. F. (2022). Parameter Reliability and Understanding Enzyme Function. Biomolecules, 12(1), 114. Retrieved from [Link]
-
ResearchGate. (2025). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]
-
ResearchGate. (2022). How to interpret enzyme kinetic parameters?. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
Sources
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. jackwestin.com [jackwestin.com]
- 3. caymanchem.com [caymanchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GP-AMC, Fluorogenic Substrate | CAS 115035-46-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. promega.es [promega.es]
- 9. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 11. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 13. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ prolyl oligopeptidase activity assay in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
GP-AMC: The Gold Standard for DPP-IV Profiling
Topic: Chemical Structure, Properties, and Assay Optimization of GP-AMC Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Researchers, Enzymologists, and Assay Developers
Technical Guide & Optimization Protocols
Executive Summary
Glycyl-L-Proline 7-amido-4-methylcoumarin (GP-AMC) is the preeminent fluorogenic substrate for quantifying Dipeptidyl Peptidase IV (DPP-IV/CD26) activity. Unlike colorimetric substrates (e.g., Gly-Pro-pNA), GP-AMC offers superior sensitivity, enabling high-throughput screening (HTS) of inhibitors in the picomolar range. This guide synthesizes the chemical properties of GP-AMC with a field-validated protocol for kinetic profiling, addressing common pitfalls such as the inner filter effect and spontaneous hydrolysis.
Part 1: Chemical Architecture & Properties
GP-AMC consists of a glycine-proline dipeptide coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond.[1] The proline residue is critical; DPP-IV is a post-proline cleaving enzyme, specifically recognizing the N-terminal X-Pro sequence.
Physicochemical Data Profile[2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | Glycyl-L-prolyl-7-amido-4-methylcoumarin hydrobromide | Commonly supplied as HBr salt |
| CAS Number | 115035-46-6 | Specific to the HBr salt form |
| Molecular Formula | ||
| Molecular Weight | 410.26 g/mol | Free base MW is ~329.35 g/mol |
| Solubility | DMSO (up to 100 mM), Methanol | Sparingly soluble in pure water; dissolve in DMSO first |
| Excitation ( | 350 – 380 nm | Peak excitation typically at 360 nm |
| Emission ( | 440 – 460 nm | Peak emission typically at 460 nm |
| Stokes Shift | ~80–100 nm | Large shift reduces self-quenching artifacts |
| Storage | -20°C, Desiccated, Dark | Hygroscopic : Moisture degrades the amide bond |
Part 2: Mechanistic Principles
The assay relies on the specific proteolytic activity of DPP-IV. In its intact state, the amide linkage between the C-terminus of proline and the amino group of AMC quenches the fluorescence of the coumarin ring due to electron delocalization.
Upon enzymatic hydrolysis, the free AMC (7-amino-4-methylcoumarin) is released.[2] The removal of the electron-withdrawing peptide group restores the push-pull electron system of the coumarin, resulting in strong fluorescence.
Reaction Mechanism Visualization
Figure 1: The catalytic cycle of DPP-IV acting on GP-AMC. The enzyme cleaves the post-proline bond, releasing the fluorophore.[3]
Part 3: Assay Development & Optimization
Buffer Selection & pH
DPP-IV exhibits optimal activity between pH 7.6 and 8.0.
-
Recommendation: 25 mM Tris-HCl or HEPES, pH 8.0.
-
Critical Insight: AMC fluorescence is pH-dependent. The protonated form (low pH) is less fluorescent. Ensure your assay pH is >7.0 to maximize the signal-to-noise ratio.
Kinetic Constants ( )
Understanding the Michaelis constant (
-
Recombinant Human DPP-IV:
. -
Serum/Plasma DPP-IV:
can appear higher ( ) due to matrix effects. -
Protocol Setting: Use 20
GP-AMC for balanced sensitivity and inhibitor competition.
The Inner Filter Effect
Avoid using GP-AMC concentrations
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for a 96-well black-walled plate format.[4]
Reagents Preparation[8][9][10][11]
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA (BSA prevents enzyme adsorption to plastic).
-
GP-AMC Stock: Dissolve 5 mg in ~1.2 mL DMSO to make a 10 mM stock. Aliquot and store at -20°C.
-
Substrate Working Solution: Dilute Stock 1:500 in Assay Buffer to get 20
. -
Enzyme: Dilute DPP-IV to ~10 ng/mL (or activity equivalent) in Assay Buffer.
Workflow Logic
Figure 2: Step-by-step workflow for kinetic profiling of DPP-IV inhibitors.
Step-by-Step Procedure
-
Inhibitor Addition: Add 10
of test compound (or DMSO control) to wells. -
Enzyme Addition: Add 40
of diluted DPP-IV enzyme. -
Pre-incubation: Incubate for 15 minutes at 37°C. Why? This ensures the inhibitor reaches equilibrium with the enzyme before the substrate competes for the active site.
-
Initiation: Add 50
of GP-AMC Working Solution (20 ). -
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.
-
Settings:
Part 5: Validation & Troubleshooting
The "AMC Standard Curve" Mandate
Never rely on raw RFU values alone. Fluorescence units are arbitrary and vary by instrument gain and lamp age.
-
Prepare a dilution series of Free AMC (not GP-AMC) ranging from 0 to 5
in Assay Buffer. -
Measure fluorescence under identical conditions.
-
Generate a slope (
). -
Convert your kinetic slopes (RFU/min) to specific activity (
) using this conversion factor.
Common Pitfalls
-
High Background in Blank Wells: GP-AMC is unstable in moisture. If your "No Enzyme" control shows high fluorescence, your stock solution has likely hydrolyzed. Solution: Discard and make fresh stock from powder.
-
Non-Linear Kinetics: If the velocity curve flattens after 5 minutes, substrate depletion is occurring. Solution: Dilute the enzyme further to ensure
substrate conversion over the assay duration.
References
-
Matheeussen, V., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples. Clinica Chimica Acta. Retrieved from [Link]
-
Yoon, H., et al. (2016). Kinetic analysis of DPP4 activity using fluorogenic substrate. Journal of Immunoassay and Immunochemistry. Retrieved from [Link]
Sources
- 1. GP-AMC, Fluorogenic Substrate | C17H20BrN3O4 | CID 16219396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promega.com [promega.com]
- 4. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Sensitivity Fluorometric Assay for DPP-4 Activity Using Gly-Pro-AMC
[1]
Abstract & Introduction
Dipeptidyl Peptidase-4 (DPP-4, CD26) is a serine exopeptidase that plays a critical regulatory role in glucose metabolism by degrading incretins such as Glucagon-Like Peptide-1 (GLP-1).[1][2] Consequently, DPP-4 inhibitors (gliptins) are a cornerstone of Type 2 Diabetes therapy.
This application note details a robust, high-throughput fluorometric assay to quantify DPP-4 activity.[3] Unlike colorimetric methods (e.g., Gly-Pro-pNA), this protocol utilizes Gly-Pro-AMC , a fluorogenic substrate that offers superior sensitivity (10-fold higher signal-to-noise ratio) and a wider dynamic range.
Mechanism of Action
The assay relies on the specific cleavage of the peptide bond between Proline and the fluorophore 7-Amino-4-methylcoumarin (AMC).[4] In its conjugated form (Gly-Pro-AMC), the fluorophore is quenched. Upon hydrolysis by DPP-4, free AMC is released, generating a strong blue fluorescence measurable at Ex/Em = 360/460 nm.[5][6]
Figure 1: Enzymatic hydrolysis mechanism. DPP-4 cleaves the post-proline bond, releasing free AMC which fluoresces upon excitation.
Materials & Reagents
To ensure assay reproducibility, strict adherence to buffer composition and reagent handling is required.
A. Assay Buffer (Physiological Optimization)
Standard formulation for optimal DPP-4 turnover (pH 8.0).
-
Salt: 100 mM NaCl (Simulates physiological ionic strength)
-
Chelator: 1 mM EDTA (Prevents metalloprotease contamination interference; DPP-4 is a serine protease and is EDTA-tolerant)
-
Stabilizer: 0.1 mg/mL BSA (Prevents enzyme adsorption to plasticware)
B. Critical Reagents
| Reagent | Specification | Storage | Notes |
| Substrate | H-Gly-Pro-AMC (MW: ~329.3 g/mol ) | -20°C (Dark) | Dissolve in DMSO to 10 mM stock. Light sensitive. |
| Enzyme | Recombinant Human DPP-4 | -80°C | Avoid freeze-thaw.[4] Aliquot upon first thaw. |
| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C | Essential for converting RFU to specific activity (pmol/min). |
| Control | Sitagliptin (IC50 ~18 nM) | -20°C | Use as a positive inhibition control. |
Experimental Protocols
Protocol A: AMC Standard Curve (Mandatory)
Rationale: Fluorescence Units (RFU) are arbitrary and instrument-dependent. You must generate a standard curve to convert RFU to molar concentrations.
-
Preparation: Dilute 10 mM AMC stock in Assay Buffer to generate a concentration range: 0, 0.5, 1, 2.5, 5, 10, 25, 50 µM.
-
Plating: Add 100 µL of each standard to a 96-well black plate (clear bottom).
-
Measurement: Read Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Plot RFU (Y-axis) vs. AMC Concentration (X-axis). Calculate the slope (
).
Protocol B: Kinetic Enzyme Assay & Inhibitor Screening
This workflow allows for simultaneous determination of enzyme activity and inhibitor potency (
Step 1: Enzyme & Inhibitor Preparation[8]
-
Enzyme Working Solution: Dilute DPP-4 in Assay Buffer to ~1-2 ng/µL. (Target: Linear signal increase for >30 mins).
-
Test Compounds: Dissolve in DMSO. Final DMSO concentration in the well must be <1% to avoid solvent effects.
-
Controls:
Step 2: Assay Reaction Setup (96-well Black Plate)
| Component | Volume (µL) | Description |
| Test Compound | 10 | 10X concentration of inhibitor (or DMSO for control) |
| Enzyme Solution | 40 | Diluted DPP-4 enzyme |
| Pre-Incubation | 10 min | Allow inhibitor to bind active site (37°C) |
| Substrate Solution | 50 | 100 µM Gly-Pro-AMC (Final conc: 50 µM) |
| Total Volume | 100 |
Step 3: Measurement (Kinetic Mode)
Do not use Endpoint measurement for screening. Kinetic reads allow you to identify false positives (e.g., compounds that fluoresce or quench) and ensure the reaction velocity is linear.
Workflow Visualization
Figure 2: Step-by-step assay workflow for high-throughput inhibitor screening.
Data Analysis
Calculate Initial Velocity ( )
For each well, plot RFU vs. Time (min). Select the linear portion of the curve (typically 5–20 min).
Convert to Specific Activity
Use the AMC Standard Curve slope (
Percent Inhibition &
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| High Background | Free AMC in substrate | Substrate degradation. Store Gly-Pro-AMC at -20°C desiccated. Check "Blank" wells.[5] |
| Non-Linear Kinetics | Substrate depletion | Enzyme concentration is too high. Dilute enzyme 2-fold and re-test. |
| Low Signal | pH Mismatch | AMC fluorescence is pH-sensitive, though stable > pH 7. Ensure Buffer is pH 8.[3][6][9]0. |
| Inhibitor Artifacts | Autofluorescence | Test compound alone (without enzyme) to check for intrinsic fluorescence at 460 nm. |
Senior Scientist Tip: The
References
-
Sigma-Aldrich. DPP4 Activity Assay Kit Technical Bulletin. (Accessed 2023).[10] Link
-
Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Protocol. (Accessed 2023).[10] Link
-
Matheeussen, V. et al. (2012).[11] "Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples." Clinica Chimica Acta. Link
-
BPS Bioscience. DPP4 Assay Kit, Fluorogenic Data Sheet. (Accessed 2023).[10] Link
-
AAT Bioquest. Gly-Pro-AMC Spectrum and Properties. (Accessed 2023).[10] Link
Sources
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Note: GP-AMC Profiling in Cell Culture
Abstract & Scope
This guide details the standardized application of Gly-Pro-AMC (GP-AMC) as a fluorogenic substrate for quantifying prolyl-specific peptidase activity in cell culture. While primarily used for Dipeptidyl Peptidase IV (DPP-IV/CD26) , this substrate is also cleaved by Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP) .
This protocol moves beyond basic "kit instructions" by integrating inhibitor-based specificity controls (e.g., Sitagliptin) to deconvolute the signal, ensuring that the measured fluorescence strictly correlates to the enzyme of interest.
Mechanistic Principles
The Chemistry of Fluorescence
GP-AMC consists of a glycine-proline dipeptide coupled to 7-amino-4-methylcoumarin (AMC).
-
Intact State: The amide bond between the proline and the AMC quenches the coumarin's fluorescence.
-
Enzymatic Action: DPP-IV (an exopeptidase) recognizes the N-terminal X-Pro motif and cleaves the amide bond.
-
Signal Generation: This releases free AMC, which is highly fluorescent at Ex 360-380 nm / Em 440-460 nm .
The Specificity Challenge
GP-AMC is not exclusive to DPP-IV. It acts as a substrate for the "DPP-IV-like gene family."
-
DPP-IV (CD26): High affinity for H-Gly-Pro-AMC.
-
FAP (Seprase): Possesses both gelatinase and prolyl peptidase activity; can cleave GP-AMC.
-
POP (PREP): Cytosolic enzyme that also cleaves post-proline bonds.
Critical Directive: To claim "DPP-IV activity," you must validate that the signal is inhibitable by a specific DPP-IV inhibitor (e.g., Sitagliptin).
Reaction Diagram
Figure 1: Enzymatic hydrolysis mechanism of GP-AMC. The enzyme cleaves the amide bond, releasing the fluorophore.[1]
Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| GP-AMC Substrate | H-Gly-Pro-AMC | -20°C (Desiccated) | Light sensitive.[2] |
| Assay Buffer | 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl | 4°C | pH 8.0 is optimal for DPP-IV. |
| AMC Standard | 7-Amino-4-methylcoumarin | -20°C | Essential for quantification. |
| Inhibitor (Control) | Sitagliptin (10 mM in DMSO) | -20°C | Specific DPP-IV inhibitor ( |
| Lysis Buffer | Assay Buffer + 1% Triton X-100 | 4°C | For lysate assays only. |
Stock Solution Preparation
-
GP-AMC Stock (10 mM): Dissolve 5 mg GP-AMC (MW ~410.3 g/mol ) in 1.22 mL anhydrous DMSO. Aliquot and store at -20°C. Do not refreeze multiple times.
-
AMC Standard Stock (1 mM): Dissolve free AMC in DMSO.
Experimental Protocols
Workflow Overview
Figure 2: Decision tree for Live Cell vs. Lysate workflows.
Protocol A: Live Cell Surface Assay (Ecto-Enzymatic Activity)
Use this to measure CD26/DPP-IV present on the outer cell membrane.
-
Seeding: Plate cells (e.g., Caco-2, HepG2, or T cells) in a black-walled, clear-bottom 96-well plate . Density: 20,000–50,000 cells/well. Allow adhesion overnight.
-
Washing (Critical): Serum contains DPP-IV. Carefully wash cells 2x with 200 µL warm PBS to remove all traces of FBS.
-
Reaction Mix Prep: Prepare fresh in Assay Buffer (pre-warmed to 37°C):
-
Substrate: 50 µM GP-AMC (Dilute 10 mM stock 1:200).
-
Inhibitor Control: Substrate + 10 µM Sitagliptin.
-
-
Initiation: Add 100 µL of Reaction Mix to wells.
-
Measurement: Immediately place in a plate reader pre-heated to 37°C.
Protocol B: Cell Lysate Assay (Total Activity)
Use this for intracellular + membrane-bound enzyme quantification.
-
Lysis: Wash cell pellet with PBS. Resuspend in Lysis Buffer (Tris pH 8.0 + 1% Triton X-100). Incubate on ice for 10 min.
-
Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Transfer supernatant to a fresh tube.
-
Setup: In a black 96-well plate:
-
Sample: 10–20 µL lysate.
-
Buffer: Add Assay Buffer to reach 50 µL.
-
Substrate: Add 50 µL of 100 µM GP-AMC (Final conc: 50 µM).
-
-
Measurement: Follow kinetic read parameters as above.
The AMC Standard Curve (Mandatory)
Fluorescence Units (RFU) are arbitrary. You must convert them to moles of product.
-
Prepare AMC standards in Assay Buffer ranging from 0 to 1000 nM (e.g., 0, 62.5, 125, 250, 500, 1000 nM).
-
Add 100 µL per well (in duplicate).
-
Measure fluorescence (Endpoint) at the same gain/settings as your assay.
-
Plot RFU (y-axis) vs. pmol AMC (x-axis) .
-
Note: 100 µL of 1000 nM = 100 pmol.
-
-
Calculate the Slope (
) in RFU/pmol.
Data Analysis & Calculation
Step 1: Determine Reaction Rate
For each sample, plot RFU vs. Time (min). Select the linear portion of the curve and calculate the slope:
Step 2: Subtract Background
Step 3: Specificity Check (Inhibitor)
Step 4: Convert to Enzyme Units
-
U: Units (pmol/min or mU)
- : Slope of AMC standard curve
-
V: Volume of sample added (mL)
-
D: Dilution factor
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Free AMC in substrate stock | Check substrate purity. Store stock in dark at -20°C. |
| Non-Linear Kinetics | Substrate depletion | Dilute sample or reduce assay time. Ensure <10% substrate conversion. |
| No Inhibition | Wrong enzyme (FAP/POP) | The activity might be FAP. Try Z-Gly-Pro-AMC (FAP preferred) or use FAP-specific inhibitors. |
| Signal Quenching | Phenol Red in medium | Use Phenol Red-free medium or PBS for live cell assays. |
References
-
Matheeussen, V., et al. (2012). "Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors." Clinica Chimica Acta, 413(3-4), 456-462.[7]
-
Aertgeerts, K., et al. (2005). "Structural analysis of the mechanism of inhibition and substrate specificity of human fibroblast activation protein." Protein Science, 14(4), 984-997.
-
Sigma-Aldrich. "DPP4 Activity Assay Kit Technical Bulletin."
-
Cordero, O.J., et al. (2009). "CD26/DPP-IV in T cell activation and autoimmunity." Advances in Experimental Medicine and Biology, 685, 57-69.
-
Cayman Chemical. "GP-AMC (hydrobromide) Product Information."
Sources
Authored by: Your Senior Application Scientist
An Application Guide to the Quantification of Enzyme Kinetics Using the Fluorogenic Substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of quantifying enzyme kinetics using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). GP-AMC is a valuable tool for studying the activity of specific proteases, most notably Dipeptidyl Peptidase 4 (DPP-4) and other prolyl endopeptidases.[1][2][3] This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. We will cover the core principles of the assay, detailed protocols for execution, and a step-by-step workflow for data analysis to derive the fundamental kinetic parameters, Kₘ and Vₘₐₓ.
Introduction: The Imperative of Kinetic Analysis
Understanding the kinetics of an enzyme—the study of its reaction rates—is fundamental to elucidating its biological function, mechanism of action, and interaction with inhibitors or activators.[4][5] In drug discovery, robust kinetic analysis is indispensable for characterizing the potency and mechanism of action of candidate molecules. Fluorogenic substrates have become a cornerstone of modern enzymology, offering a sensitive and continuous method for monitoring enzyme activity in real-time.[6][7]
GP-AMC is a synthetic substrate tailored for proteases that recognize and cleave the Gly-Pro dipeptide sequence.[1][3] The substrate links this dipeptide to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC), via an amide bond. In its intact, conjugated form, the molecule is essentially non-fluorescent. Enzymatic cleavage liberates the AMC fluorophore, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[8][9][10]
Principle of the GP-AMC Assay
The assay's mechanism is a straightforward yet elegant example of "turn-on" fluorescence. The enzyme of interest recognizes the Gly-Pro sequence as its substrate. The catalytic action of the enzyme hydrolyzes the amide bond linking the C-terminus of the proline residue to the amine group of the coumarin molecule. This cleavage event releases 7-amino-4-methylcoumarin, a highly fluorescent molecule with excitation and emission maxima in the ranges of 340-360 nm and 440-460 nm, respectively.[1]
The rationale for using this system is its high signal-to-noise ratio. The enzymatic reaction itself generates the signal, minimizing the background that can plague other assay formats. By monitoring the increase in fluorescence over time, one can directly observe the enzyme's activity under specific conditions.
Caption: Enzymatic cleavage of GP-AMC releases the fluorescent AMC moiety.
Experimental Design and Protocols
A successful kinetics experiment is built on careful planning and precise execution. The goal is to measure the initial velocity (V₀) of the reaction across a range of substrate concentrations. This data is then used to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
Essential Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., DPP-4).
-
Substrate: Gly-Pro-AMC (GP-AMC) (e.g., Cayman Chemical, Cat. No. 14708).[1]
-
Standard: 7-amino-4-methylcoumarin (AMC) for generating a standard curve.
-
Assay Buffer: Buffer in which the enzyme is stable and active (e.g., 50 mM Tris-HCl, pH 7.5). The choice of buffer is critical and should be optimized for the specific enzyme being studied.
-
Solvent: Anhydrous DMSO for preparing stock solutions.
-
Hardware:
-
Fluorescence microplate reader with excitation/emission filters for ~350/450 nm.
-
Black, opaque 96-well microplates (to minimize light scatter and background).
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Protocol 1: Reagent Preparation
Causality: Preparing accurate and stable stock solutions is the foundation of reproducible results. High concentrations are prepared in DMSO to ensure complete solubility and are then diluted into aqueous assay buffer for the experiment. AMC and GP-AMC are light-sensitive, requiring protection from light to prevent photobleaching.
-
AMC Standard Stock (10 mM): Dissolve a precise weight of AMC powder in DMSO to make a 10 mM stock solution. Aliquot into small, light-protected tubes and store at -20°C or below.
-
GP-AMC Substrate Stock (50 mM): Dissolve a precise weight of GP-AMC powder in DMSO to create a 50 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable, stabilizing buffer (e.g., containing glycerol). Determine the protein concentration accurately. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and prepare a working solution by diluting it in cold assay buffer to a concentration that will yield a linear reaction rate for the duration of the assay. This concentration must be determined empirically in pilot experiments.
Protocol 2: AMC Standard Curve Generation
Causality: The plate reader measures fluorescence in arbitrary Relative Fluorescence Units (RFU). To perform quantitative kinetics, these units must be converted into the molar amount of product formed. The AMC standard curve provides the conversion factor (RFU per mole of AMC).
-
Prepare a 2X top concentration of AMC in assay buffer (e.g., 50 µM) from your 10 mM stock.
-
In a 96-well plate, perform a serial dilution of the 2X AMC solution with assay buffer to generate a range of concentrations (e.g., 25 µM down to 0 µM).
-
Measure the fluorescence of the standards at the same settings used for the kinetic assay (Ex: 350 nm, Em: 450 nm).
-
Plot the background-subtracted RFU values against the corresponding AMC concentration (µM).
-
Perform a linear regression on the data. The slope of this line (RFU/µM) is the conversion factor used to calculate reaction velocities.
Protocol 3: Enzyme Kinetic Assay
Causality: This protocol is designed to measure the initial reaction rate at various substrate concentrations. A matrix is set up in a 96-well plate to test each concentration in triplicate for statistical validity. The reaction is initiated by the addition of the enzyme to ensure all reactions start simultaneously.
-
Prepare Substrate Dilutions: Create a series of 2X concentrated GP-AMC solutions in assay buffer. A typical range might be 200 µM down to 1 µM. The range should bracket the expected Kₘ of the enzyme (ideally from 0.1 x Kₘ to 10 x Kₘ).
-
Plate Setup:
-
Add 50 µL of each 2X GP-AMC dilution to triplicate wells of a black 96-well plate.
-
Add 50 µL of assay buffer to "no substrate" control wells.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Prepare a 2X enzyme working solution in cold assay buffer. To start the reaction, add 50 µL of the 2X enzyme solution to all wells (including "no substrate" controls). For "no enzyme" controls, add 50 µL of assay buffer instead. The final volume in all wells will be 100 µL.
-
Data Acquisition: Immediately place the plate in the pre-heated microplate reader. Measure fluorescence every 60 seconds for 30-60 minutes.
Caption: A streamlined workflow for the GP-AMC enzyme kinetic assay.
Data Analysis: From Fluorescence to Kinetics
The raw output from the plate reader is a set of fluorescence readings over time for each substrate concentration. The goal is to transform this data into the kinetic constants Kₘ and Vₘₐₓ.
Step 1: Calculate Initial Velocities (V₀)
-
Background Subtraction: For each time point, subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Identify the Linear Range: Plot the background-subtracted RFU vs. time for each substrate concentration. Identify the initial, linear portion of the curve. The reaction rate slows over time due to substrate depletion and potential enzyme instability, so only the initial linear phase reflects V₀.[11][12]
-
Determine the Slope: Perform a linear regression on the data points within this linear range. The slope of this line is the initial velocity in RFU/minute.
-
Convert to Molar Rate: Using the slope from the AMC standard curve (Protocol 2), convert the velocity from RFU/min to µM/min or moles/min.
-
V₀ (µM/min) = (Slope [RFU/min]) / (Standard Curve Slope [RFU/µM])
-
Step 2: Determine Kₘ and Vₘₐₓ
-
Plot V₀ vs. [S]: Create a scatter plot of the calculated initial velocities (V₀, on the y-axis) against the corresponding final substrate concentrations ([S], on the x-axis).
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, R).[4][13]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This non-linear curve fitting is the most accurate method and will directly provide the values for Vₘₐₓ (the maximum velocity at saturating substrate concentration) and Kₘ (the substrate concentration at which the reaction velocity is half of Vₘₐₓ).[5]
Data Presentation
Final kinetic data should be presented clearly. A table summarizing the derived parameters is essential for reporting and comparison.
| Substrate [GP-AMC] (µM) | Initial Velocity (V₀) (µM/min) |
| 1.56 | 1.25 |
| 3.13 | 2.31 |
| 6.25 | 4.05 |
| 12.5 | 6.50 |
| 25 | 8.95 |
| 50 | 11.20 |
| 100 | 12.85 |
| Derived Parameters | Value |
| Vₘₐₓ (µM/min) | 15.5 ± 0.5 |
| Kₘ (µM) | 18.2 ± 1.5 |
Trustworthiness: Self-Validating Systems and Troubleshooting
-
Linearity of the Standard Curve: A standard curve with a high coefficient of determination (R² > 0.99) validates the accuracy of the fluorescence-to-concentration conversion.
-
Enzyme Concentration: The initial velocities should be directly proportional to the enzyme concentration. Running the assay at two different enzyme concentrations should yield Vₘₐₓ values that scale accordingly, while the Kₘ should remain constant.
-
Inner Filter Effect: At very high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. This can be checked by examining the linearity of the AMC standard curve at the highest concentrations used. If non-linearity is observed, use a lower concentration range.
-
Compound Interference: When screening inhibitors, test compounds for autofluorescence at the assay's excitation/emission wavelengths by running controls without enzyme or substrate.
Conclusion
The GP-AMC fluorogenic substrate provides a robust, sensitive, and continuous method for quantifying the kinetic parameters of DPP-4 and other prolyl-specific proteases. By adhering to the detailed protocols and understanding the rationale behind each step—from precise reagent preparation and the necessity of a standard curve to the correct analysis of initial velocity data—researchers can generate high-quality, reproducible kinetic data. This information is critical for advancing our understanding of enzyme function and for the development of novel therapeutics.
References
-
Title: Fluorescently Labeled Protease Substrates. Source: Biosyntan GmbH. URL: [Link]
-
Title: Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Source: PNAS. URL: [Link]
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Title: Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Protocol for enzyme assays. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: Enzyme Kinetics Data Analysis. Source: YouTube. URL: [Link]
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Title: Deubiquitinating enzyme. Source: Wikipedia. URL: [Link]
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Title: Protocol for Extracellular Enzyme Assays. Source: Georg-August-Universität Göttingen. URL: [Link]
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Title: Enzyme Assay Protocol. Source: University of California, San Diego. URL: [Link]
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Title: Kinetics Data Analysis - Enzyme Kinetics. Source: MyAssays. URL: [Link]
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Title: Enzyme Analysis. Source: G-Biosciences. URL: [Link]
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Title: Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Source: Exploratory Target Antitumor Therapy. URL: [Link]
-
Title: AMC standard curve assay protocol. Source: iGEM. URL: [Link]
-
Title: Kinetics Data Analysis - Enzyme Kinetics. Source: MyAssays. URL: [Link]
-
Title: How to Measure Enzyme Kinetics Using Spectrophotometry. Source: Patsnap Synapse. URL: [Link]
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Title: Application of the principles of enzyme kinetics to clonal growth rate assays: an approach for delineating interactions among growth promoting agents. Source: PubMed. URL: [Link]
-
Title: Enzyme Kinetics and Diagnostic Uses of Enzymes. Source: The Medical Biochemistry Page. URL: [Link]
Sources
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- 5. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
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- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Determining Prolyl Endopeptidase (PREP) Activity with the Fluorogenic Substrate Gly-Pro-AMC: An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
Prolyl endopeptidase (PREP), a serine protease that cleaves peptides on the C-terminal side of proline residues, is a significant enzyme in human physiology and a therapeutic target for neurological and other disorders.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining PREP activity using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). We delve into the mechanistic underpinnings of the assay, present a detailed and validated protocol for its execution, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a robust framework for the investigation of PREP function and the screening of potential inhibitors.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme belonging to the serine protease family.[2] It plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, thereby influencing a range of physiological processes.[2][3] Altered PREP activity has been implicated in several conditions, including neurological disorders such as depression, schizophrenia, and post-traumatic stress disorder, making it an attractive target for drug development.[3][4]
PREP is unique in its ability to cleave peptide bonds on the C-terminal side of internal proline residues, a task that many other proteases cannot perform due to the conformational rigidity of the proline-containing peptide backbone.[5] The enzyme's structure features a catalytic domain and a distinct β-propeller domain that acts as a gating filter, restricting its activity to smaller peptides, typically less than 30 amino acids in length.[2][6]
Assay Principle: The GP-AMC Fluorogenic Substrate
To quantitatively measure PREP activity, a sensitive and continuous assay is required. The use of a fluorogenic substrate like Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) provides a robust solution.[7] The principle of this assay is based on the enzymatic cleavage of the non-fluorescent GP-AMC substrate by PREP. Upon cleavage of the bond between the proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[8]
The rate of increase in fluorescence is directly proportional to the PREP activity in the sample. This fluorescence can be monitored over time using a fluorescence microplate reader or spectrofluorometer, with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[8]
Below is a diagram illustrating the enzymatic reaction:
Caption: Workflow for the PREP activity assay.
-
Set up the reaction plate:
-
Test wells: Add assay buffer and the desired amount of PREP enzyme.
-
Negative control (no enzyme): Add assay buffer and the same volume of buffer used for the enzyme.
-
Inhibitor control: Add assay buffer, PREP enzyme, and a known PREP inhibitor.
-
The final volume in each well before adding the substrate should be the same (e.g., 50 µL).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the GP-AMC substrate to all wells to a final concentration that is appropriate for your experimental goals (e.g., 10-100 µM). The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Kinetic measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence every minute for a period of 30-60 minutes.
Data Analysis
-
Determine the initial velocity (V₀): Plot the fluorescence intensity (RFU) against time (minutes) for each reaction. The initial linear portion of this curve represents the initial velocity of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Convert RFU to AMC concentration: Using the slope from the AMC standard curve (µM/RFU), convert the initial velocity from RFU/min to µM/min.
-
V₀ (µM/min) = (ΔRFU/min) / (slope of AMC standard curve)
-
-
Calculate PREP activity: The PREP activity can be expressed in units such as nmol/min/mg of protein. To do this, you will need to know the concentration of the PREP enzyme in the reaction.
-
Activity (nmol/min/mg) = (V₀ (µM/min) * Reaction Volume (L) * 1000) / (Amount of PREP (mg))
-
Data Presentation and Interpretation
For clear comparison of results, quantitative data should be summarized in a structured table.
| Sample | PREP Concentration (µg/mL) | Inhibitor Concentration (µM) | Initial Velocity (RFU/min) | PREP Activity (nmol/min/mg) |
| PREP (No Inhibitor) | 1 | 0 | 500 | Calculated Value |
| PREP + Inhibitor | 1 | 10 | 50 | Calculated Value |
| No Enzyme Control | 0 | 0 | 5 | N/A |
Note: The values in this table are for illustrative purposes only.
A significant decrease in the initial velocity and calculated PREP activity in the presence of a known inhibitor validates the specificity of the assay. The "No Enzyme Control" should show minimal to no increase in fluorescence, confirming that the substrate is stable and does not spontaneously hydrolyze under the assay conditions.
Conclusion
The GP-AMC-based fluorometric assay is a highly sensitive, continuous, and reliable method for determining PREP activity. [9][10]Its application is crucial for basic research into the function of PREP and for the high-throughput screening of potential therapeutic inhibitors in drug discovery programs. [11][][13]By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain accurate and reproducible results, contributing to a deeper understanding of this important enzyme.
References
-
Induced-fit Mechanism for Prolyl Endopeptidase - PMC. National Center for Biotechnology Information.
-
Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity | PNAS. Proceedings of the National Academy of Sciences.
-
Prolyl_Endopeptidase. Proteopedia.
-
Prolyl Endopeptidase - Proteopedia, life in 3D. Proteopedia.
-
Prolyl endopeptidase - Wikipedia. Wikipedia.
-
Suc-Gly-Pro-AMC | FAP Substrate - MedchemExpress.com. MedChemExpress.
-
Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PubMed Central. National Center for Biotechnology Information.
-
Z-Gly-Pro-AMC | Fluorogenic Substrate - MedchemExpress.com. MedChemExpress.
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Gly-Pro-AMC CAS 115035-46-6 | AAT Bioquest. AAT Bioquest.
-
Enzyme Probes & Assay Kits | Stratech. Stratech.
-
PREP inhibitors - Page 1 - BioWorld. BioWorld.
-
Functional and kinetic characterization of the human post-proline cleaving enzyme prolyl oligopeptidase Dissertation for the obt. University of Oulu.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central. National Center for Biotechnology Information.
-
H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate ES017 - R&D Systems. R&D Systems.
-
Microplate Enzyme Assay Using Fluorescence Original Reference. University of Massachusetts Amherst.
-
GP-AMC (hydrobromide) - Cayman Chemical. Cayman Chemical.
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - MDPI. MDPI.
-
Enzyme Inhibitors in Precision Medicine - BOC Sciences. BOC Sciences.
-
Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase - ACS Publications. American Chemical Society.
-
Enzyme Activity Assays - Sigma-Aldrich. Sigma-Aldrich.
-
Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase - PubMed. National Center for Biotechnology Information.
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. Patsnap.
-
Proteasome Activity Assay Kit. Abnova.
-
Enzyme Inhibitors & Molecular Modeling in Drug Discovery - BOC Sciences. BOC Sciences.
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science.
-
DUB Activity Assay Kit. Cayman Chemical.
-
AMC standard curve assay protocol - iGEM. iGEM.
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- 4. PREP inhibitors - Page 1 | BioWorld [bioworld.com]
- 5. UVACollab has been retired [collab.its.virginia.edu]
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- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GP-AMC Substrate Stability and Storage
Welcome to the technical support center for Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of your GP-AMC substrate, leading to reliable and reproducible results in your enzyme activity assays. This guide is structured to provide quick answers through FAQs and in-depth solutions via troubleshooting guides.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of GP-AMC.
Q1: How should I store the lyophilized GP-AMC powder?
For long-term storage, lyophilized GP-AMC should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2][3][4] When stored correctly in its powdered form, the substrate can be stable for at least four years.[5] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, as moisture can significantly accelerate the degradation of the peptide substrate.[4][6]
Q2: What is the best solvent to reconstitute GP-AMC and how should the stock solution be stored?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of GP-AMC.[1][7] Dimethylformamide (DMF) can also be used.[5] It is critical to use high-purity, anhydrous (dry) DMSO, as it is hygroscopic and any absorbed water can promote hydrolysis of the substrate over time.
Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's stability.[1][3][4][6] These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8][9] Always protect the stock solutions from light.[3][7][8]
Q3: Can I store GP-AMC diluted in aqueous assay buffer?
It is strongly advised to prepare the working solution of GP-AMC in your aqueous assay buffer fresh on the day of the experiment.[9] Peptides, in general, are less stable in aqueous solutions compared to their lyophilized form or when dissolved in anhydrous organic solvents.[6][10] Storing GP-AMC in aqueous buffers, even for a short period, can lead to non-enzymatic hydrolysis, which cleaves the AMC fluorophore from the dipeptide. This results in the release of free AMC, causing elevated background fluorescence and compromising the accuracy of your assay.[11]
Q4: My GP-AMC substrate appears as a gel or is barely visible in the vial. Is it still usable?
This can be normal, especially for small quantities of lyophilized peptides. Some peptides are highly hygroscopic and may appear as a thin film or a crystalline gel rather than a loose powder.[10] This does not necessarily indicate degradation. The critical factor is proper storage. As long as the vial has been stored correctly (desiccated at -20°C or -80°C), the substrate should be viable. Proceed with reconstitution as planned.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during GP-AMC-based assays.
Issue 1: High Background Fluorescence in "No-Enzyme" Control Wells
High background signal is one of the most frequent challenges, as it can mask the true enzymatic signal and reduce the assay's dynamic range.[3][11]
Question: My wells containing only the assay buffer and GP-AMC substrate show high fluorescence. What is the cause and how can I fix it?
Answer: This indicates the presence of free AMC in your assay, independent of any enzymatic activity. The primary causes are related to substrate integrity or contamination.
Systematic Troubleshooting Steps:
-
Suspect Substrate Degradation: The most likely culprit is the spontaneous hydrolysis of your GP-AMC stock or working solution.[11]
-
Cause: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in aqueous buffer, exposure to light) can lead to the breakdown of the substrate.[3][11]
-
Solution: Discard the current working solution. Prepare a fresh working solution from a new, single-use aliquot of your DMSO stock that has been stored correctly at -80°C. If the problem persists, your stock solution may be compromised. It is advisable to perform a quality control check (see Experimental Protocols below) or purchase a new vial of substrate.
-
-
Check for Autofluorescence from Reagents: Some components of your assay buffer or even the microplate itself can have intrinsic fluorescence.[11]
-
Cause: Certain buffers, additives, or low-quality plastic plates can fluoresce at the excitation and emission wavelengths used for AMC (Ex/Em: ~360/460 nm).[1][12]
-
Solution:
-
Measure the fluorescence of each individual component of your assay buffer in separate wells.
-
Run a control with only assay buffer (no substrate) to quantify its contribution to the signal.
-
Always use black-walled, clear-bottom microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[12]
-
-
-
Consider Solvent Contamination:
-
Cause: The DMSO used for reconstitution might be contaminated or contain water, which can facilitate hydrolysis.
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO for reconstitution.
-
Workflow for Troubleshooting High Background
Caption: Logic diagram for troubleshooting high background fluorescence.
Issue 2: Weak or No Enzymatic Signal
Question: My reaction wells (containing the enzyme) show very low or no increase in fluorescence over time compared to the controls. What could be wrong?
Answer: This issue points to a problem with one of the core components of the reaction: the enzyme, the substrate, or the assay conditions.
Systematic Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Cause: The enzyme may be inactive due to improper storage, degradation, or the presence of an inhibitor in your sample.
-
Solution: Run a positive control with a known, active batch of the enzyme. If you are testing biological samples, consider if they might contain endogenous inhibitors.
-
-
Confirm Substrate Integrity:
-
Cause: If the GP-AMC has degraded entirely, there will be no substrate for the enzyme to cleave. This is less common than partial degradation leading to high background, but possible.
-
Solution: Test your substrate with a positive control enzyme known to be active. If this fails, your substrate is likely degraded and should be replaced.
-
-
Optimize Assay Conditions:
-
Cause: Enzyme activity is highly sensitive to pH, temperature, and buffer composition.[1]
-
Solution:
-
-
Check Instrument Settings:
-
Cause: Incorrect wavelength settings or a low gain setting on the fluorometer will result in poor signal detection.
-
Solution: Verify that the excitation and emission wavelengths are set correctly for AMC (e.g., Ex: 360 nm, Em: 460 nm).[5][12] Optimize the gain setting to ensure the signal is being adequately amplified without saturating the detector.
-
Experimental Protocols
Protocol: Quality Control of GP-AMC Stock Solution
This protocol allows you to quantify the amount of free AMC in your GP-AMC stock solution, providing a direct measure of its degradation.
Materials:
-
GP-AMC stock solution (in DMSO)
-
Free AMC standard (e.g., 7-Amino-4-methylcoumarin)
-
Anhydrous DMSO
-
Assay Buffer (appropriate for your enzyme)
-
Black, 96-well microplate
Procedure:
-
Prepare a Free AMC Standard Curve: a. Prepare a 1 mM stock solution of free AMC in DMSO. b. Perform serial dilutions in assay buffer to create standards ranging from 0 µM to 10 µM. (e.g., 10, 5, 2.5, 1.25, 0.625, 0 µM). c. Add 100 µL of each standard to triplicate wells of the 96-well plate.
-
Prepare GP-AMC Test Sample: a. Dilute your GP-AMC stock solution in assay buffer to the final working concentration you use in your experiments (e.g., 100 µM). b. Add 100 µL of this dilution to triplicate wells.
-
Measure Fluorescence: a. Read the plate on a fluorometer using the appropriate wavelengths for AMC (e.g., Ex 360 nm / Em 460 nm).
-
Analyze Data: a. Subtract the fluorescence of the blank (0 µM AMC) from all readings. b. Plot the fluorescence of the AMC standards versus their concentration to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the concentration of free AMC in your GP-AMC working solution.
Interpretation: A high-quality GP-AMC stock should yield a very low concentration of free AMC (ideally <1% of the total substrate concentration). If the calculated free AMC concentration is high, the stock is degraded and should be discarded.
Workflow for GP-AMC Quality Control Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bluewellpeptides.com [bluewellpeptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
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- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Compound Interference in GP-AMC Assays
Welcome to the Technical Support Center for Glycoprotein-Coupled Receptor (GPCR) and Adenylyl Cyclase (AC) Modulation a.k.a. GP-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of compound interference in these sensitive and crucial assays. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to generate robust and reliable data.
GP-AMC assays, which typically measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, are a cornerstone of GPCR drug discovery.[1][2] They are essential for identifying and characterizing novel agonists, antagonists, and allosteric modulators that target Gs- and Gi-coupled receptors.[3][4] However, the very sensitivity that makes these assays powerful also renders them susceptible to interference from test compounds, leading to misleading results and wasted resources.[5][6] This guide will equip you to identify, understand, and mitigate these interferences.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your GP-AMC experiments, delving into the root causes and providing actionable solutions.
Issue 1: My known antagonist is showing agonist activity.
Possible Cause 1: Compound Autofluorescence (in fluorescence-based assays)
Many organic molecules inherently fluoresce, and if their emission spectrum overlaps with that of your assay's fluorophore, it can create a false positive signal.[6][7][8] This is a significant issue in fluorescence-based cAMP assays.[9]
Troubleshooting & Optimization:
-
Protocol 1: Autofluorescence Check. Before initiating the main assay, run a plate with your compound in assay buffer alone. Measure the fluorescence at the same wavelengths used for your assay.
-
Wavelength Shift. If possible, use a plate reader that allows for adjustment of excitation and emission wavelengths to find a window that minimizes the compound's interference.[8] Using red-shifted dyes can often help avoid autofluorescence from test compounds.[8]
-
Switch to a Luminescence-Based Assay. Luminescence assays, which generate light through a chemical reaction, have inherently low background and are less prone to interference from fluorescent compounds.[4][7][10][11][12]
Possible Cause 2: Compound Aggregation
At certain concentrations, compounds can form colloidal aggregates that can nonspecifically interact with and inhibit proteins, including GPCRs.[13][14][15] This can lead to a variety of artifacts, including apparent inverse agonism.[16]
Troubleshooting & Optimization:
-
Protocol 2: Detergent Disruption. The inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer can often disrupt these aggregates.[9][13][16] However, be mindful that some detergents can interfere with GPCR-G protein interactions.[17]
-
Centrifugation. Centrifuging the compound stock solutions at high speed (e.g., >14,000 x g) for 15-20 minutes can pellet aggregates, allowing you to test the supernatant.[16]
-
Enzyme Concentration Titration. For biochemical assays, increasing the enzyme concentration should lead to a linear increase in the IC50 of an aggregator.[13]
Issue 2: High variability between replicate wells.
Possible Cause 1: Poor Compound Solubility
If a compound is not fully dissolved, it will be unevenly distributed in the assay plate, leading to inconsistent results.
Troubleshooting & Optimization:
-
Solubility Assessment. Visually inspect your compound stock solutions for any precipitate.
-
Solvent Optimization. While DMSO is a common solvent, you may need to explore other options or use a co-solvent system.
-
Sonication. Briefly sonicating your compound stock solution can help to break up small, non-visible precipitates.
Possible Cause 2: Cell Density and Health
Inconsistent cell numbers or poor cell health across the plate can lead to variable responses.
Troubleshooting & Optimization:
-
Optimize Cell Seeding. Perform a cell titration experiment to determine the optimal cell density that gives a robust signal within the linear range of the assay.[18][19]
-
Monitor Cell Viability. Always perform a cell viability assay in parallel with your GP-AMC assay to ensure that the observed effects are not due to cytotoxicity.
Issue 3: My dose-response curve is flat or has a very narrow window.
Possible Cause 1: Luciferase Inhibition (in luminescence-based assays)
Many compounds can directly inhibit the luciferase enzyme used in bioluminescent reporter assays, leading to a decrease in signal that can be misinterpreted as a biological effect.[6]
Troubleshooting & Optimization:
-
Protocol 3: Luciferase Inhibition Counterscreen. Run a cell-free assay with purified luciferase and your compound to directly assess its inhibitory activity.
-
Use a Different Luciferase. Some luciferases are less susceptible to inhibition than others. Consider switching to a different engineered luciferase if inhibition is a persistent problem.
Possible Cause 2: Assay Component Saturation
Using too high a concentration of cells or agonist can saturate the system, limiting the dynamic range of the assay.[18]
Troubleshooting & Optimization:
-
Agonist Concentration. For antagonist assays, use an agonist concentration that produces 50-80% of the maximal response (EC50-EC80).[18]
-
Cell Density. As mentioned previously, titrate your cell number to find the optimal density for a robust assay window.[18][19]
II. Frequently Asked Questions (FAQs)
Q1: What is an orthogonal assay and why is it important?
An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[20] It is a critical step in hit validation to confirm that the observed activity is real and not an artifact of the primary assay technology.[3] For example, if your primary screen is a cAMP assay, you could use a β-arrestin recruitment assay as an orthogonal follow-up.[21]
Q2: How can I proactively minimize interference in my high-throughput screening (HTS) campaign?
-
Library Curation: Before screening, use computational filters to flag and remove known problematic compounds, such as Pan-Assay Interference Compounds (PAINS).
-
Assay Design: Whenever possible, opt for assay technologies that are less prone to interference, such as luminescence-based readouts.[7][10][11][12]
-
Pilot Screens: Run a small pilot screen with known nuisance compounds to determine the optimal screening concentration that minimizes interference while still identifying true hits.[5]
Q3: What are some common mechanisms of compound interference in cell-based assays?
Beyond what's been discussed, other mechanisms include:
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins, leading to nonspecific activity.[5][22]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can disrupt cellular processes.[5]
-
Membrane Disruption: Surfactant-like molecules can perturb cell membranes, leading to cytotoxicity and other artifacts.[15]
Q4: Are there any specific considerations for GP-AMC assays that use BRET or FRET?
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays are powerful tools for studying GPCR signaling.[23][24] However, they are also susceptible to specific types of interference:
-
Light Absorption/Scattering: Compounds that absorb light at the donor or acceptor emission wavelengths can cause a false decrease in the signal (inner filter effect).[25][26]
-
Autofluorescence: As with other fluorescence-based assays, fluorescent compounds can interfere with FRET measurements.[9] BRET is generally less susceptible to this as it does not require an external light source for excitation.[27][28][29]
III. Experimental Protocols & Workflows
Protocol 1: Autofluorescence Check
-
Prepare a compound plate with your test compounds at the final screening concentration in assay buffer.
-
Include wells with buffer only (negative control) and a known fluorescent compound (positive control).
-
Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Calculate the signal-to-background ratio for your test compounds. A high ratio indicates potential autofluorescence.
Protocol 2: Detergent Disruption for Compound Aggregates
-
Prepare two sets of your test compound dilutions.
-
To one set, add a non-ionic detergent (e.g., Tween-80) to a final concentration of 0.025% (v/v).[16]
-
Incubate both sets for 15-30 minutes at room temperature.
-
Run your standard GP-AMC assay with both sets of compounds.
-
A significant reduction in activity in the presence of detergent suggests that the compound may be an aggregator.[16]
Protocol 3: Luciferase Inhibition Counterscreen
-
In a cell-free buffer, add a known concentration of purified luciferase enzyme.
-
Add your test compounds at the screening concentration.
-
Add the luciferase substrate and immediately measure the luminescence.
-
A significant decrease in luminescence compared to the vehicle control indicates direct inhibition of the luciferase enzyme.
Workflow for Identifying and Mitigating Interference
Caption: GP-AMC pathway and common points of compound interference.
By systematically applying the principles and protocols outlined in this guide, you can confidently navigate the challenges of compound interference in your GP-AMC assays, ensuring the integrity and reliability of your research.
V. References
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
-
Aldeghi, M., et al. (2019). Nuisance compounds in cellular assays. PMC - NIH. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells. PMC. [Link]
-
Fluorescence & Luminescence Assays. Charnwood Discovery. [Link]
-
Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC. [Link]
-
Probing thermostability of detergent-solubilized CB2 receptor by parallel G protein–activation and ligand-binding assays. (2017). PMC - NIH. [Link]
-
Advances in luminescence-based technologies for drug discovery. ResearchGate. [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Tools for GPCR drug discovery. PMC. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). PMC - NIH. [Link]
-
Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. (2019). PubMed. [Link]
-
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI - NIH. [Link]
-
Advances in luminescence-based technologies for drug discovery. (2022). Taylor & Francis Online. [Link]
-
Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Von Arnim Lab. [Link]
-
Analysis and Modelling of False Positives in GPCR Assays. (2019). ResearchGate. [Link]
-
Recent progress in assays for GPCR drug discovery. (2022). PubMed. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
-
Advances in luminescence-based technologies for drug discovery. (2022). PMC - NIH. [Link]
-
Aggregation false positives in cell based assays? (2013). Sussex Drug Discovery Centre. [Link]
-
Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. [Link]
-
Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link]
-
Luminescence Nanoprobes for Drug Screening, Pharmaceutical Analysis, and Therapeutic Evaluations. ResearchGate. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PMC. [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]
-
Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. (2013). ACS Publications. [Link]
-
G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. (2015). PubMed Central. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. [Link]
-
How Do Branched Detergents Stabilize GPCRs in Micelles? (2018). PMC - PubMed Central - NIH. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
-
How do short chain non-ionic detergents destabilize GPCRs? (2016). PMC - NIH. [Link]
-
Why is cAMP assay is not giving replicable results? (2022). ResearchGate. [Link]
-
Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2024). Revvity. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). PubMed. [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. (2017). PMC - NIH. [Link]
-
Adenylyl and guanylyl cyclase assays. PubMed. [Link]
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preventing photobleaching of AMC in fluorescence assays
Welcome to the Technical Support Center for mitigating photobleaching of 7-amino-4-methylcoumarin (AMC) in fluorescence assays. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your research. Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical challenge in fluorescence-based experiments, leading to diminished signals and potentially skewed quantitative data.[1][2] This is particularly pertinent for AMC, a widely used blue-emitting fluorophore in enzyme activity assays.[3][4][5]
This guide is structured to help you quickly diagnose and resolve issues related to AMC photobleaching, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding AMC photobleaching.
Q1: My AMC fluorescence signal is fading rapidly during my plate reader kinetics or microscopy. What's the main cause?
Rapid signal decay is a classic sign of photobleaching.[2] This occurs when AMC molecules are subjected to prolonged or high-intensity excitation light, leading to their photochemical destruction.[2][6] The process is often exacerbated by the presence of molecular oxygen, which, upon reacting with the excited fluorophore, generates reactive oxygen species (ROS) that chemically damage the AMC molecule.[2][7][8][9][10]
Q2: What are the excitation and emission wavelengths for AMC?
Free AMC, the product of enzymatic cleavage in many assays, has an excitation maximum of around 340-380 nm and an emission maximum of approximately 440-460 nm.[3][4] It's crucial to use filter sets or monochromator settings that are well-matched to these wavelengths to maximize signal and minimize non-specific excitation that can accelerate photobleaching.
Q3: Can I prevent photobleaching without buying expensive commercial reagents?
Absolutely. Significant improvements can be made by optimizing your instrument settings. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest light intensity that still provides a good signal-to-noise ratio.[7][11][12] This can often be adjusted in the instrument's software or by using neutral density filters.[1][7][11]
-
Minimize Exposure Time: For microscopy, use the shortest possible camera exposure time.[2][7] For plate readers, reduce the number of reads or the read time per well if your kinetics allow.
-
Limit Illumination Periods: Avoid exposing your samples to the excitation light when not actively acquiring data.[6][13] Use shutters or turn off the light source between reads.
Q4: Are there any buffer components I can add to reduce photobleaching?
Yes, you can incorporate antioxidants or "antifade" agents into your assay buffer for live-cell or solution-based assays. Common and effective agents include:
-
Trolox: A water-soluble vitamin E analog that is effective at reducing ROS and has low cytotoxicity for live-cell applications.[6]
-
n-propyl gallate (NPG): A common antioxidant used in homemade antifade mounting media.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): An amine-based antioxidant that is a potent singlet oxygen quencher.[14]
Troubleshooting Guide: Diagnosing and Solving AMC Photobleaching
Use this section to systematically troubleshoot and resolve photobleaching issues in your AMC-based assays.
Issue 1: Rapid Signal Loss in a Multi-Well Plate Kinetic Assay
Symptoms:
-
Initial fluorescence reading is strong, but the signal plateaus or decreases over time, even in positive controls.
-
Wells read later in a multi-plate read have lower starting fluorescence than wells read earlier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for kinetic assays.
Issue 2: Fading Fluorescence During Live-Cell Imaging of AMC Substrate Cleavage
Symptoms:
-
The fluorescent signal in your cells of interest diminishes with each acquired image.
-
You are unable to perform long time-lapse imaging experiments due to signal loss.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Excitation Power | Laser or LED light sources, especially at high power settings, rapidly destroy fluorophores.[7] | Reduce laser/LED power to the lowest level that provides a discernible signal. A good starting point is 5-10% of maximum power. |
| Prolonged Exposure | Keeping the shutter open for extended periods or using long exposure times increases the total number of photons hitting the sample, accelerating photobleaching.[7][11][12] | Use the shortest possible exposure time that yields a clear image. Utilize software features that only expose the sample during image capture.[13] |
| Oxygen Availability | Molecular oxygen is a key mediator of photobleaching through the formation of ROS.[7][9][10] | Use an imaging medium containing an oxygen scavenger system (e.g., glucose oxidase/catalase) or an antioxidant like Trolox.[6][7] |
| Suboptimal Fluorophore | While AMC is standard for many assays, some coumarin derivatives offer enhanced photostability.[15][16] | If assay chemistry allows, consider derivatives like 6,8-Difluoro-7-hydroxy-4-methylcoumarin, which is engineered for greater photostability.[16] |
Experimental Protocol: Preparation of an Antifade Mounting Medium for Fixed Cell Imaging
For endpoint assays where cells are fixed after the generation of the fluorescent AMC product, using an antifade mounting medium is crucial for preserving the signal for microscopy. Here is a protocol for a widely used homemade antifade medium.
Materials:
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
p-Phenylenediamine (PPD) or n-propyl gallate (NPG)
-
Deionized water
-
0.5 M Carbonate-Bicarbonate buffer, pH 9.0
-
50 mL conical tube
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Prepare the PPD/NPG Stock Solution:
-
Caution: PPD is toxic and an irritant. Handle with appropriate personal protective equipment.[17]
-
Dissolve 100 mg of PPD or NPG in 10 mL of PBS in the 50 mL conical tube.
-
Vortex until fully dissolved. The solution may be slightly colored.
-
-
Prepare the Mounting Medium Base:
-
In a separate beaker, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
-
Combine and Adjust pH:
-
While stirring the glycerol/PBS mixture, slowly add the 1 mL of the PPD/NPG stock solution.
-
Add 1 mL of the 0.5 M Carbonate-Bicarbonate buffer to bring the final pH to approximately 8.5-9.0. This slightly alkaline pH can enhance the fluorescence of some coumarin derivatives.
-
Stir for 1-2 hours in the dark to ensure homogeneity.
-
-
Storage:
-
Aliquot the final mounting medium into 1 mL microcentrifuge tubes.
-
Store at -20°C, protected from light. The medium is stable for several months.
-
The Mechanism of Photobleaching
Understanding the mechanism of photobleaching is key to effectively preventing it. The process is initiated when the fluorophore (AMC) absorbs a photon from the excitation light.
Caption: The Jablonski diagram illustrating photobleaching.
Upon excitation, the AMC molecule transitions from its ground state (S0) to an excited singlet state (S1). From S1, it can return to S0 by emitting a photon (fluorescence) or through non-radiative pathways. However, a small fraction of molecules can undergo intersystem crossing to a long-lived, highly reactive excited triplet state (T1).[2][11] It is from this T1 state that the majority of photobleaching occurs. The excited triplet state AMC can react with molecular oxygen to produce damaging reactive oxygen species (ROS), which then chemically modify and destroy other AMC molecules, rendering them non-fluorescent.[2][7][8][9][10] Antifade reagents work by quenching the triplet state or scavenging these ROS.
By understanding these pathways, researchers can make informed decisions to minimize light exposure, reduce oxygen availability, and use protective agents, thereby preserving the valuable fluorescent signal from their AMC-based assays.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE America. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
-
UVA absorption and photostability of coumarins. RSC Publishing. [Link]
-
A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. PMC. [Link]
-
Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Request PDF. [Link]
-
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]
-
A Review: The Role of Reactive Oxygen Species in Mass Coral Bleaching. ResearchGate. [Link]
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Biophysical Journal. [Link]
-
Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]
-
The Role of Reactive Oxygen Species in Age-Related Macular Degeneration: A Comprehensive Review of Antioxidant Therapies. PMC. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical. [Link]
-
AMC-anti-FITC conjugates: novel reagents for amplified immunochemical techniques. Immunofluorescent staining of human fibroblasts. PubMed. [Link]
-
Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC. [Link]
-
Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. PMC. [Link]
-
The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein-Aptamer Binding Affinity Measurements. PubMed. [Link]
-
The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
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Photobleaching as a function of excitation wavelength. (A-C) Dark-field... ResearchGate. [Link]
-
Photobleaching in two-photon excitation microscopy. PMC. [Link]
-
Anomalous photobleaching in fluorescence recovery after photobleaching measurements due to excitation saturation--a case study for fluorescein. PubMed. [Link]
-
Photobleaching in two-photon excitation microscopy. WashU Medicine Research Profiles. [Link]
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(A) Fluorescence intensity as a function of time of released AMC in the... ResearchGate. [Link]
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In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. NIH. [Link]
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(A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl... ResearchGate. [Link]
-
4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. [Link]
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-
Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. [Link]
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- 8. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. nathan.instras.com [nathan.instras.com]
- 15. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. vectorlabs.com [vectorlabs.com]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: GP-AMC Substrate Solubility
Welcome to the technical support guide for Gly-Pro-7-amido-4-methylcoumarin (GP-AMC). This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorogenic substrate for assaying dipeptidyl peptidase IV (DPP-4) and related enzyme activity. Achieving and maintaining the solubility of GP-AMC is critical for generating reliable and reproducible data. This guide provides in-depth, field-proven insights into the impact of solvents on GP-AMC solubility, complete with troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding GP-AMC handling and solubility.
Q1: What is the best solvent to prepare a stock solution of GP-AMC?
For initial reconstitution of solid GP-AMC, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the most recommended solvent.[1][2][3] Dimethylformamide (DMF) is also an excellent alternative, often providing even higher solubility.[2][4]
-
Expertise & Causality: GP-AMC is an amphiphilic molecule with a peptide component (Gly-Pro) and a larger, more hydrophobic coumarin group.[5] Aprotic polar solvents like DMSO and DMF are effective because they can solvate both the polar peptide backbone and the non-polar aromatic ring structure, preventing aggregation and ensuring complete dissolution.
Q2: My GP-AMC powder won't dissolve in my aqueous assay buffer. What did I do wrong?
This is an expected outcome. Direct dissolution of GP-AMC in aqueous buffers is not recommended for creating concentrated stock solutions, despite some datasheets indicating moderate solubility.[2] The hydrophobic nature of the 7-amido-4-methylcoumarin (AMC) moiety limits its solubility in purely aqueous systems. The correct procedure is to first create a highly concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute this stock into your final assay buffer.[6]
Q3: After diluting my DMSO stock solution into the assay buffer, I see cloudiness or precipitation. How can I fix this?
This common issue, known as "crashing out," occurs when the substrate's concentration exceeds its solubility limit in the final aqueous solution. The key is to ensure the final concentration of the organic solvent is sufficient to maintain solubility without interfering with the enzyme assay.
-
Immediate Solution: Prepare a fresh dilution, ensuring rapid mixing as you add the DMSO stock to the buffer. Vortexing or vigorous pipetting can help.
-
Preventative Measures:
-
Lower the Final Substrate Concentration: Ensure your working concentration is well below the solubility limit in the final buffer composition.
-
Optimize Final DMSO Concentration: The final DMSO percentage in your assay should typically be between 0.5% and 5%. You may need to empirically determine the lowest effective concentration for your specific buffer and substrate concentration.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first, then dilute this into the aqueous buffer.
-
Q4: Can the organic solvent in my assay affect enzyme activity or fluorescence readings?
Yes, absolutely. This is a critical consideration.
-
Enzyme Activity: Most enzymes tolerate low percentages of DMSO (typically <5%), but higher concentrations can lead to denaturation and loss of activity. It is crucial to run a solvent tolerance control for your specific enzyme.[2]
-
Fluorescence: Solvents can alter the photophysical properties of the fluorophore (free AMC upon cleavage).[7][8] DMSO, for instance, has been reported to enhance the fluorescence intensity of some dyes but can also cause quenching at higher concentrations.[9][10] Therefore, it is essential to keep the final solvent concentration consistent across all wells, including your standards.
In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step guides for overcoming specific solubility challenges.
Problem 1: Incomplete Dissolution of Lyophilized GP-AMC Powder
Symptoms: Visible particulates remain in the stock solution vial after adding solvent and vortexing.
Causality: This usually points to two primary causes: using a suboptimal solvent or using a solvent of insufficient purity (e.g., DMSO that has absorbed atmospheric water). Hygroscopic DMSO can significantly impact the solubility of many compounds.[11][12]
Protocol 1: Preparing a High-Concentration GP-AMC Stock Solution
This protocol is a self-validating system to ensure complete dissolution and accurate concentration.
-
Preparation: Allow the vial of solid GP-AMC to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Solvent Selection: Use a brand new, unopened bottle of high-purity, anhydrous DMSO (or DMF).
-
Reconstitution:
-
Add the calculated volume of DMSO to the vial to achieve a desired high concentration (e.g., 20-50 mM).
-
Cap the vial tightly and vortex vigorously for at least 60 seconds.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[12]
-
-
Verification: Hold the vial against a light source to visually inspect for any remaining solid material. The solution should be perfectly clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store protected from light at -20°C or -80°C.[6][13] This prevents degradation from repeated freeze-thaw cycles.
Problem 2: Substrate Precipitation in the 96-Well Plate
Symptoms: The solution in the wells of your microplate appears cloudy, or a loss of signal is observed over the time course of the assay.
Causality: The substrate is precipitating out of the aqueous assay buffer. This can be due to an overly high final substrate concentration or an insufficient amount of organic co-solvent to maintain its solubility.
Workflow for Optimizing GP-AMC Working Concentration
The following diagram and protocol outline a systematic approach to avoid precipitation.
Caption: Workflow for preparing and diluting GP-AMC substrate.
Protocol 2: Preparation of GP-AMC Working Solution
-
Thaw Stock: Thaw a single aliquot of your concentrated GP-AMC stock solution (e.g., 50 mM in DMSO) on ice, protected from light.
-
Calculate Volumes: Determine the volumes needed to achieve your desired final substrate concentration while keeping the final DMSO concentration below a level that affects your enzyme (e.g., 1%).
-
Example: To prepare 1 mL of a 200 µM GP-AMC working solution with a final DMSO concentration of 0.4%:
-
You will need 4 µL of the 50 mM stock solution (50,000 µM * 0.004 mL = 200 µM·mL).
-
You will add this to 996 µL of assay buffer.
-
-
-
Dilution Technique:
-
Dispense the 996 µL of assay buffer into a tube.
-
While vortexing the buffer at a medium speed, slowly add the 4 µL of the DMSO stock solution directly into the buffer.
-
This rapid mixing is crucial to prevent localized high concentrations of the substrate from forming and precipitating.
-
-
Final Check: The final working solution should be clear. Use this solution immediately for your assay. Do not store diluted aqueous solutions of GP-AMC.[2]
Data Presentation: GP-AMC Solubility
The following table summarizes the solubility of GP-AMC in various solvents as reported by suppliers. Note that these are approximations and can vary between batches and by the salt form of the compound.
| Solvent | Reported Solubility | Source(s) | Key Considerations |
| DMSO | ~1 mg/mL to 125 mg/mL | [2][4] | Use high-purity, anhydrous DMSO. Solubility is highly dependent on water content.[11] |
| DMF | ~10 mg/mL | [4] | A reliable alternative to DMSO for creating highly concentrated stock solutions. |
| PBS (pH 7.2) | ~10 mg/mL | [2][4] | While reported, aqueous solutions are not recommended for storage for more than one day.[2] Best for final assay conditions, not stock preparation. |
| Ethanol | Soluble (concentration varies) | [14] | Mentioned for similar AMC substrates; may be a viable option but less common for GP-AMC. |
Understanding the "Why": A Physicochemical Perspective
The principle of "like dissolves like" governs the solubility of GP-AMC. The molecule's structure dictates its interaction with different solvents.
Caption: Physicochemical interactions governing GP-AMC solubility.
A successful assay depends on a solvent system that can accommodate both the polar and non-polar regions of the substrate. This is why a mixed system—a small amount of an organic solvent like DMSO in a larger volume of aqueous buffer—is the universal standard for assays involving fluorogenic peptide substrates.[6][15]
References
-
GP-AMC, Fluorogenic Substrate. PubChem, National Center for Biotechnology Information. [Link]
-
The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. PubMed, National Center for Biotechnology Information. [Link]
-
The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. ResearchGate. [Link]
-
A chemical strategy for protease substrate profiling. PMC, National Center for Biotechnology Information. [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Springer Protocols. [Link]
-
THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate. [Link]
-
A scheme explaining the increased solubility of fluorescein in organic... ResearchGate. [Link]
-
Melanin: The Effects of Dimethyl Sulfoxide on the Spectral Properties. Defense Technical Information Center. [Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC, National Center for Biotechnology Information. [Link]
-
Can one study emission compounds in freezed DMSO? ResearchGate. [Link]
-
Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. PMC, National Center for Biotechnology Information. [Link]
-
[Effect of organic solvents on DNA conformation by fluorescent probe method]. PubMed, National Center for Biotechnology Information. [Link]
-
Solubility of organic compounds. Khan Academy. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GP-AMC, Fluorogenic Substrate | C17H20BrN3O4 | CID 16219396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate ES017: R&D Systems [rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rndsystems.com [rndsystems.com]
Validation & Comparative
Technical Comparison: GP-AMC vs. Luminogenic Substrates for DPP-4 Profiling
Executive Summary
In the characterization of Dipeptidyl peptidase-4 (DPP-4/CD26) activity, the choice between fluorogenic Gly-Pro-AMC (GP-AMC) and luminogenic substrates (e.g., Gly-Pro-aminoluciferin) is a critical decision point that dictates assay sensitivity, dynamic range, and susceptibility to interference.[1]
As a Senior Application Scientist, I often advise that while GP-AMC remains the "gold standard" for kinetic biochemistry due to its direct cleavage mechanism and low cost, luminogenic systems are superior for High-Throughput Screening (HTS) and crude biological samples due to a 10–20 fold increase in sensitivity and higher signal-to-background ratios. This guide dissects the mechanistic and operational differences to validate your experimental selection.
Mechanistic Principles & Signal Architecture
Understanding the signal generation pathway is essential for interpreting kinetic data and troubleshooting interference.
GP-AMC: Direct Fluorogenic Cleavage
The GP-AMC assay relies on a 1:1 stoichiometric release of the fluorophore.
-
Mechanism: DPP-4 cleaves the peptide bond between Proline and 7-amino-4-methylcoumarin (AMC).
-
Readout: Free AMC is excited at ~360–380 nm and emits at ~450–460 nm.
-
Limitation: The Stokes shift is relatively small, and the emission spectrum overlaps with the autofluorescence of many small molecule drugs and biological matrix components (plasma/serum).
Luminogenic: Coupled Enzymatic Amplification
Luminogenic assays (e.g., DPP-Glo™) utilize a coupled enzyme system.[2]
-
Mechanism: DPP-4 cleaves the substrate to release aminoluciferin.[1] This is not the signal. The liberated aminoluciferin immediately serves as a substrate for a secondary enzyme (Ultra-Glo™ Luciferase) present in the reagent buffer.
-
Readout: Luciferase consumes aminoluciferin and ATP to produce light (Glow kinetics).
-
Advantage: Background luminescence in biological samples is virtually non-existent, resulting in massive signal-to-noise (S/N) ratios.
Mechanistic Pathway Diagram
Figure 1: Comparison of direct stoichiometric cleavage (GP-AMC) versus coupled enzymatic amplification (Luminogenic).
Performance Metrics Comparison
The following data summarizes typical performance characteristics observed in validated assays (e.g., Promega DPP-Glo vs. standard GP-AMC protocols).
| Feature | GP-AMC (Fluorogenic) | Luminogenic (Gly-Pro-Luc) |
| Sensitivity (LOD) | Moderate (~3 µU/well) | High (< 0.5 µU/well) |
| Enzyme Requirement | ~10 ng recombinant DPP-4 | ~0.5 ng recombinant DPP-4 |
| Signal-to-Background | Low to Moderate (< 10:1 in plasma) | Very High (> 12.5:1 in plasma) |
| Linearity (Dynamic Range) | 3–4 logs | 4–5 logs |
| Interference Risk | High: Autofluorescence from compounds/plasma. | Low: Chemical fluorescence does not interfere. Risk: Luciferase inhibitors (rare). |
| Kinetic Mode | Continuous (Real-time) | Continuous (Glow) or Endpoint |
| Z' Factor | ~0.7 – 0.9 (Excellent) | > 0.8 (Superior due to low background) |
| Cost Per Well | Low ($) | High ( |
Expert Insight: The Sensitivity Causality
The 20-fold sensitivity advantage of luminogenic substrates is not just about the detector. It is due to background suppression . In GP-AMC assays, you are fighting the "blank" fluorescence of the buffer and plasticware. In luminescence, the dark count is effectively zero, allowing the detection of minute quantities of liberated aminoluciferin.
Experimental Protocols
Protocol A: GP-AMC Kinetic Assay (Standard)
Best for: Km determination, basic biochemistry, cost-sensitive projects.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
-
Substrate: 10 mM Gly-Pro-AMC stock in DMSO.
-
Enzyme: Recombinant human DPP-4 (diluted to 10 ng/µL).
Workflow:
-
Preparation: Dilute Substrate to 50 µM working concentration in Assay Buffer.
-
Plating: Add 50 µL of Enzyme (or sample) to a black 96-well plate.
-
Initiation: Add 50 µL of Substrate solution.
-
Measurement: Immediately monitor Fluorescence (Ex 360 nm / Em 460 nm) in kinetic mode for 30 minutes at 25°C.
-
Analysis: Calculate the slope (RFU/min) of the linear portion.
Protocol B: Luminogenic Screening Assay
Best for: HTS, plasma/serum samples, low-activity samples.
Reagents:
-
DPP-Glo™ Reagent: Reconstitute lyophilized substrate with the provided Luciferin Detection Buffer (contains Ultra-Glo™ Luciferase and ATP). Equilibrate to room temperature.
Workflow:
-
Plating: Add 50 µL of DPP-4 sample (or vehicle control) to a white 96-well plate (opaque white is critical for luminescence reflection).
-
Initiation: Add 50 µL of reconstituted DPP-Glo™ Reagent.
-
Incubation: Shake plate for 1 minute; incubate at room temperature for 30–60 minutes.
-
Why? This allows the coupled reaction to reach a steady-state "glow" signal.
-
-
Measurement: Read Luminescence (integration time: 0.5–1.0 second/well).
-
Analysis: Signal is directly proportional to DPP-4 activity.
Decision Logic & Application Guide
Use this logic flow to select the correct substrate for your specific campaign.
Figure 2: Strategic selection framework based on sample matrix and throughput requirements.
Critical Considerations for HTS
When screening drug libraries using luminogenic assays , you must perform a Luciferase Counter-Screen . Since the signal depends on luciferase, a compound that inhibits luciferase (rather than DPP-4) will appear as a "hit" (false positive).
-
Validation Step: Re-test hits with purified luciferase and aminoluciferin (without DPP-4). If the signal drops, the compound is a luciferase inhibitor.
References
-
Matheeussen, V., et al. (2012).[3] Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta.[4] Retrieved from [Link]
-
Yoon, H., et al. (2020). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Analytical Biochemistry.[5][6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.es [promega.es]
- 3. ubiqbio.com [ubiqbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
Beyond the Label: A Comparative Guide to GP-AMC Cross-Reactivity and Specificity
Topic: Cross-Reactivity of GP-AMC with Other Proteases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Dirty Secret" of GP-AMC
Gly-Pro-7-amino-4-methylcoumarin (GP-AMC ) is the industry-standard fluorogenic substrate for quantifying Dipeptidyl Peptidase 4 (DPP4) activity. However, in complex biological matrices (tissue lysates, viable cells), GP-AMC is not specific to DPP4.
Reliance on GP-AMC without specific inhibitors leads to significant data artifacts. This guide dissects the cross-reactivity profile of GP-AMC against the "DPP4 Activity Homologues" (DASH) family—specifically DPP8, DPP9, and FAP —and provides a validated "Subtraction Protocol" to isolate specific protease activities.
The Protease Landscape: Contenders for GP-AMC
To interpret GP-AMC data accurately, one must understand the structural and catalytic overlap between DPP4 and its homologues. All members of the S9b subfamily share the
The DASH Family Matrix
| Enzyme | Localization | GP-AMC Cleavage (Unblocked) | Z-GP-AMC Cleavage (Blocked) | Primary Interference Risk |
| DPP4 (CD26) | Membrane/Soluble (Plasma) | High ( | None (Requires free N-term) | N/A (Target) |
| DPP8 | Intracellular (Cytosol) | High (Similar to DPP4) | None | High (In tissue lysates) |
| DPP9 | Intracellular (Cytosol) | High (Similar to DPP4) | None | High (In tissue lysates) |
| FAP (Seprase) | Membrane/Soluble (Fibrosis) | Low/Moderate | High | Moderate (In fibrotic tissue) |
| PREP | Intracellular (Cytosol) | Negligible | High | Low (For GP-AMC) |
| DPP2 (DPP7) | Lysosomal (Vesicles) | High (at acidic pH) | None | Low (If assay pH > 7.0) |
Critical Insight: In plasma , GP-AMC is relatively specific for DPP4 because DPP8/9 are strictly intracellular and FAP levels are low in healthy subjects. However, in tissue homogenates or cell lysates , DPP8 and DPP9 contribute significantly (up to 60-80%) to the total GP-AMC signal, rendering "DPP4" data invalid without deconvolution.
Visualizing the Specificity Logic
The following diagram illustrates the catalytic logic determining which protease cleaves which substrate.
Figure 1: Substrate Recognition Logic. GP-AMC requires a free N-terminus, making it a target for DPP4, DPP8, and DPP9. Z-GP-AMC is blocked, excluding DPP4/8/9 but enabling cleavage by FAP and PREP.
Comparative Performance Data
The following data summarizes kinetic constants (
Table 1: Kinetic Constants for Gly-Pro Substrates
| Enzyme | Substrate | Specificity Constant ( | ||
| DPP4 | Gly-Pro-pNA | 200 | 70.6 | 430,500 |
| DPP8 | Gly-Pro-pNA | 330 | 65.8 | 199,300 |
| DPP9 | Gly-Pro-pNA | 370 | 84.1 | 227,100 |
| FAP | Gly-Pro-AMC | N/D (High | Low | < 5% of DPP4 activity |
Data synthesized from Matheeussen et al. (2012) and comparative biochemical assays.
Interpretation: DPP8 and DPP9 have kinetic profiles remarkably similar to DPP4.[1][2] You cannot distinguish them by varying substrate concentration or incubation time. Chemical inhibition is the only viable differentiation strategy.
Experimental Protocol: The Deconvolution Assay
To obtain scientifically valid data, you must use a differential inhibition workflow . This protocol allows you to calculate the specific activity of DPP4, FAP, and DPP8/9 from a single sample source.
Reagents Required[1][2][3][4][5][6][7]
-
Substrate: Gly-Pro-AMC (10 mM stock in DMSO).
-
Buffer: 50 mM Tris-HCl, pH 8.3, 150 mM NaCl (DPP4 optimum).
-
Inhibitor A (DPP4 Specific): Sitagliptin (Final conc: 10
M). -
Inhibitor B (Pan-DPP): Val-boroPro (Talabostat) (Final conc: 1
M). -
Inhibitor C (FAP Specific): UAMC-1110 (Final conc: 10 nM) - Optional if FAP suspected.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Plasma: Use directly (dilute 1:50 in buffer).
-
Tissue/Cells: Homogenize in lysis buffer (avoid detergents >0.1% Triton X-100 if possible, as they can affect enzyme stability). Centrifuge and collect supernatant.
Step 2: Plate Setup (96-well Black Plate) Set up three conditions for each sample (Triplicates recommended):
-
Well A (Total Activity): Sample + Buffer.
-
Well B (DPP4-Null): Sample + Sitagliptin (10
M). -
Well C (Background/Non-Specific): Sample + Val-boroPro (1
M).
Step 3: Reaction
-
Add 10
L of Sample to wells. -
Add 10
L of Inhibitors (or Buffer) to respective wells. Incubate for 15 minutes at 37°C to allow inhibitor binding. -
Add 80
L of GP-AMC substrate solution (Final conc: 50 M). -
Measure Fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30–60 minutes.
Step 4: Data Calculation Calculate the slope (RFU/min) for each well.
-
True DPP4 Activity = Slope(A) - Slope(B)
-
DPP8/9 Activity = Slope(B) - Slope(C)
-
Total DASH Activity = Slope(A) - Slope(C)
Note: If FAP is a concern (e.g., tumor stroma, liver fibrosis), run a parallel assay with Z-Gly-Pro-AMC + KYP-2047 (PREP inhibitor). The remaining signal is FAP.[3]
Visualization of the Deconvolution Workflow
Figure 2: The "Subtraction Method" Workflow. This logic is required to isolate specific protease activities from the composite signal generated by GP-AMC.
References
-
Matheeussen, V. et al. (2012).[4] Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta, 413(3-4), 456-462.[4]
- Bank, U. et al. (2011). Selective inhibition of the DPP4 enzymatic activity using Sitagliptin/Diprotin A. International Immunopharmacology, 11(5), 577-584.
-
Lankas, G. R. et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[1][2] Diabetes, 54(10), 2988-2994.
- Van der Veken, P. et al. (2012). Development of Potent and Selective Fibroblast Activation Protein (FAP) Inhibitors. Journal of Medicinal Chemistry, 55, 9856-9867.
-
Cayman Chemical. GP-AMC Product Information and Specificity Data.
Sources
- 1. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. caymanchem.com [caymanchem.com]
Establishing the Limit of Detection for GPCR-AMC Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the true sensitivity of an assay is paramount. In the realm of G-Protein Coupled Receptor (GPCR) activating and modulating compound (AMC) screening, the Limit of Detection (LOD) is a critical parameter that defines the boundary of reliable measurement. This guide provides an in-depth, technically-grounded exploration of establishing the LOD for GPCR-AMC assays, moving beyond a simple recitation of steps to explain the underlying scientific principles and regulatory context.
The Significance of LOD in GPCR-AMC Assays
GPCRs are the target of approximately 34% of all FDA-approved drugs, making them a cornerstone of modern pharmacology.[1] Assays designed to identify and characterize compounds that modulate these receptors are therefore fundamental to drug discovery. The LOD of an individual analytical procedure is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] In the context of a GPCR-AMC assay, the "analyte" is the effect of a compound on the receptor's activity. A well-defined LOD ensures that:
-
False negatives are minimized: Potentially valuable lead compounds with subtle but real effects are not overlooked.
-
Data integrity is maintained: The distinction between a true biological signal and background noise is statistically robust.
-
Assay performance is accurately characterized: Understanding the lower limits of an assay is crucial for comparing results across different experiments, laboratories, and screening platforms.
Theoretical Framework: Grounding in Regulatory Standards
The principles of analytical method validation, including the determination of LOD, are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] The ICH Q2(R1) guideline, in particular, provides a comprehensive framework for validating analytical procedures.[2][5][7][8] While these guidelines were primarily developed for traditional analytical chemistry, their core principles are directly applicable to the validation of cell-based functional assays like those for GPCRs.
The key validation parameters that are intertwined with LOD determination include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][4]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
A robust determination of LOD is therefore not an isolated exercise but an integral part of a comprehensive assay validation strategy.
Methodologies for Determining LOD in GPCR-AMC Assays: A Comparative Analysis
Several methods can be employed to determine the LOD of a GPCR-AMC assay. The choice of method often depends on the nature of the assay, the instrumentation used, and the desired level of statistical rigor.
Signal-to-Noise (S/N) Ratio
This is a common and pragmatic approach, particularly in chromatography and other instrumental analyses.[9] It can be adapted for GPCR-AMC assays where a baseline noise level can be reliably measured.
-
Principle: The LOD is defined as the concentration of the AMC that produces a signal that is a specified multiple of the background noise. A commonly accepted multiple is 3:1 for the LOD.
-
Application to GPCR-AMC Assays: The "noise" is the standard deviation of the signal from vehicle-treated control wells. The "signal" is the response induced by a low concentration of the AMC.
-
Advantages: Conceptually simple and relatively easy to calculate.
-
Disadvantages: Can be less precise if the baseline noise is not stable or well-characterized. The choice of the multiple (e.g., 3) is somewhat arbitrary, though widely accepted.
Based on the Standard Deviation of the Blank and the Slope of the Calibration Curve
This method is explicitly described in the ICH Q2(R1) guidelines and is well-suited for assays that generate a linear or pseudo-linear dose-response curve at low concentrations.[10]
-
Principle: The LOD is calculated using the standard deviation of the response of blank samples (vehicle controls) and the slope of the dose-response curve. The formula is: LOD = (3.3 * σ) / S Where:
-
σ = the standard deviation of the response of the blank
-
S = the slope of the calibration curve
-
-
Application to GPCR-AMC Assays: A dose-response curve is generated with several concentrations of the AMC near the expected LOD. The slope of the linear portion of this curve is determined. The standard deviation of the vehicle control wells provides σ.
-
Advantages: More statistically robust than the S/N method as it incorporates the sensitivity of the assay (the slope).
-
Disadvantages: Requires a well-defined linear portion of the dose-response curve at low concentrations, which may not always be present.
Probit/Logit Analysis (Hit-Rate Method)
This approach is particularly useful for binary or "hit/no-hit" type assays, but can be adapted for continuous response assays by defining a "hit" threshold. It aligns well with the concept of LOD as the concentration at which an analyte is detected a certain percentage of the time (e.g., 95%).[11]
-
Principle: Serial dilutions of the AMC are prepared, and multiple replicates of each dilution are tested. The percentage of "positive" responses (or "hits") at each concentration is determined. A probit or logit regression is then used to model the relationship between concentration and the probability of a positive response. The LOD is the concentration at which there is a 95% probability of a positive response.
-
Application to GPCR-AMC Assays: A "hit" threshold must be defined, for example, a response that is 3 standard deviations above the mean of the vehicle controls.
-
Advantages: Provides a probabilistic definition of LOD, which can be very informative.[11]
-
Disadvantages: Requires a larger number of replicates at each concentration to accurately determine the hit rate. The definition of the "hit" threshold can be subjective.
Comparison of LOD Determination Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Signal-to-Noise (S/N) Ratio | Analyte concentration giving a signal 3x the standard deviation of the baseline. | Simple, intuitive, and widely used. | Can be less precise; the 3:1 ratio is a convention. | Assays with a stable and well-defined baseline noise. |
| Standard Deviation of the Blank & Slope | Based on the variability of the blank and the assay's sensitivity (slope). | Statistically robust and accounts for assay sensitivity. | Requires a linear dose-response at low concentrations. | Quantitative assays with a clear dose-response relationship. |
| Probit/Logit Analysis | Concentration at which a "hit" is detected with a certain probability (e.g., 95%). | Provides a probabilistic and highly informative LOD. | Requires more replicates and a clear definition of a "hit". | High-throughput screening (HTS) and binary readouts. |
Experimental Protocol for Determining the LOD of a GPCR-AMC Assay
This protocol outlines a comprehensive approach to determining the LOD for a typical cell-based GPCR-AMC assay (e.g., a cAMP or calcium flux assay).
I. Assay Pre-validation and Optimization
-
Cell Culture and Plating: Ensure consistent cell health, passage number, and plating density to minimize variability.
-
Reagent Qualification: Use qualified lots of reagents, including cells, serum, and assay-specific components.
-
Assay Window Optimization: Determine the optimal concentrations of agonist/antagonist and incubation times to achieve a robust signal-to-background ratio.[12] A good signal-to-noise ratio is essential for detecting small signals at the LOD.[13][14][15]
II. Experimental Design for LOD Determination
-
Preparation of Blank Samples: Prepare a sufficient number of wells (at least 20) containing cells and the assay vehicle (e.g., DMSO in buffer). These will be used to determine the mean and standard deviation of the background signal.
-
Preparation of AMC Dilution Series: Prepare a serial dilution of the AMC in the assay vehicle. The dilution series should span a range that is expected to include the LOD. A good starting point is a 1:2 or 1:3 dilution series with at least 8 non-zero concentrations.
-
Plate Layout: Randomize the positions of the blank and AMC dilution samples on the microplate to avoid edge effects or systematic errors.
-
Replication: At each concentration in the dilution series, prepare at least 8 replicates. For the blank, prepare at least 20 replicates.
III. Data Acquisition and Analysis
-
Assay Execution: Perform the GPCR-AMC assay according to the optimized protocol.
-
Data Collection: Measure the assay signal for each well using a plate reader or other appropriate instrumentation.
-
Data Analysis (Method-Specific):
-
For the S/N Method:
-
Calculate the mean and standard deviation (σ) of the signal from the blank wells.
-
For each AMC concentration, calculate the mean signal.
-
The LOD is the lowest concentration at which the mean signal is ≥ 3σ above the mean of the blank.
-
-
For the Standard Deviation of the Blank & Slope Method:
-
Calculate the standard deviation (σ) of the signal from the blank wells.
-
Plot the mean signal versus the AMC concentration for the low-concentration portion of the dose-response curve.
-
Perform a linear regression on this portion of the curve to determine the slope (S).
-
Calculate the LOD using the formula: LOD = (3.3 * σ) / S.
-
-
For the Probit/Logit Method:
-
Define a "hit" threshold (e.g., mean of the blank + 3σ).
-
For each AMC concentration, determine the percentage of replicates that are "hits".
-
Perform a probit or logit regression of the hit rate versus the log of the AMC concentration.
-
The LOD is the concentration at which the regression model predicts a 95% hit rate.
-
-
IV. Verification of the LOD
Once an initial LOD has been determined, it should be verified by preparing a sample at the calculated LOD concentration and analyzing it multiple times (e.g., 10-20 replicates). The analyte should be reliably detected in at least 95% of these verification samples.[11]
Visualizing the Workflow
Caption: Workflow for Establishing the Limit of Detection in GPCR-AMC Assays.
Conclusion: Beyond a Number
Establishing the LOD for a GPCR-AMC assay is not merely about calculating a single value. It is a systematic process of understanding and documenting the performance of an assay at the lower limits of its measurement capability. By grounding this process in sound scientific principles and regulatory expectations, researchers can ensure the generation of high-quality, reliable data that can be confidently used to drive drug discovery programs forward. The choice of methodology for LOD determination should be tailored to the specific assay format and data characteristics, and the final reported LOD should be experimentally verified. This rigorous approach ensures that the true potential of novel therapeutic compounds is not left undetected.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][16][17]
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A Senior Application Scientist’s Guide to Assessing Inter-Assay and Intra-Assay Variability in GP-AMC Assays
Introduction: The Imperative of Precision in Protease Activity Measurement
In the realms of drug discovery and biomedical research, the accurate quantification of enzyme activity is paramount. Fluorogenic substrates like Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) are indispensable tools for studying the activity of proteases such as Dipeptidyl Peptidase 4 (DPP-4).[1][2] The hydrolysis of GP-AMC by the target enzyme releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and sensitive measure of enzymatic activity.[1] However, the reliability of data derived from these assays is fundamentally dependent on their precision—the degree of agreement among individual test results when the procedure is applied repeatedly.[3]
This guide provides a comprehensive framework for understanding, quantifying, and controlling variability in GP-AMC assays. We will delve into the two critical measures of precision: intra-assay and inter-assay variability. Understanding these concepts is not merely a matter of regulatory compliance; it is a prerequisite for generating robust, reproducible, and trustworthy scientific data. This guide is designed for researchers, scientists, and drug development professionals seeking to validate their GP-AMC assays and ensure the integrity of their findings.
Pillar 1: Intra-Assay Variability – Precision Within a Single Run
Intra-assay variability, also known as within-run precision or repeatability, measures the variation among replicate samples tested within the same assay plate or run.[4][5] It is a critical indicator of the consistency of your technique and the immediate experimental environment during a single analytical session. Low intra-assay variability demonstrates that the assay can produce consistent results under identical conditions.
The primary sources of intra-assay variability often stem from minor, unavoidable inconsistencies in liquid handling, such as pipetting, and variations across the microplate itself (e.g., temperature gradients).[6]
Acceptable Limits for Intra-Assay Variability
For most quantitative biochemical assays, the acceptance criterion for intra-assay variability is a coefficient of variation (%CV) of less than 10%.[5][7][8] However, this can be context-dependent, with potentially wider limits accepted for complex biological matrices or assays performed at the lower limit of quantification.[9]
| Parameter | Acceptance Criterion | Primary Rationale |
| Intra-Assay %CV | < 10% | Ensures consistency of measurements within a single experiment.[7][8] |
Experimental Protocol for Determining Intra-Assay Variability
This protocol is designed to provide a robust assessment of the repeatability of your GP-AMC assay.
Objective: To quantify the variability of results for identical samples within a single 96-well plate assay.
Materials:
-
GP-AMC substrate
-
Assay Buffer
-
Purified target enzyme or a biological sample with known high, medium, and low enzyme activity (Quality Control or "QC" samples)
-
Multi-channel pipette and sterile tips
-
Fluorescence microplate reader with appropriate filters for AMC (Excitation: ~350-380 nm, Emission: ~440-460 nm)[1][10]
-
Opaque 96-well microplate[10]
Methodology:
-
Prepare QC Samples: Prepare three pools of a representative biological sample or purified enzyme to serve as your QC samples: High, Medium, and Low activity. The concentrations should span the expected working range of the assay.
-
Assay Plate Layout: On a single 96-well plate, designate a large number of replicate wells for each QC level. A minimum of 20 replicates per level is recommended for a rigorous assessment.
-
Reagent Addition:
-
Using a calibrated multi-channel pipette, dispense 50 µL of the appropriate QC sample (High, Medium, or Low) into its designated replicate wells.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed GP-AMC substrate solution to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes), protected from light.[10]
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader set to the appropriate excitation and emission wavelengths for AMC.
-
Data Analysis:
-
For each QC level, calculate the mean fluorescence signal.
-
Calculate the standard deviation (SD) of the fluorescence signals for each QC level.
-
Calculate the Coefficient of Variation (%CV) for each QC level using the formula: %CV = (Standard Deviation / Mean) x 100 [4]
-
Workflow for Intra-Assay Variability Assessment
Caption: Workflow for assessing intra-assay variability.
Pillar 2: Inter-Assay Variability – Precision Across Multiple Runs
Inter-assay variability, also known as between-run or intermediate precision, measures the variation in results for the same sample tested across different assay runs.[4][8] These runs can be separated by day, performed by different analysts, or use different batches of reagents.[3][11] This metric is crucial for evaluating the long-term reproducibility and robustness of an assay.[12] Low inter-assay variability ensures that results generated today will be comparable to those generated tomorrow, by a different scientist, or using a new kit lot.
Sources of inter-assay variability are more numerous and can include day-to-day changes in instrument performance, environmental conditions, operator differences, and batch-to-batch variation in reagents.[11][12]
Acceptable Limits for Inter-Assay Variability
The generally accepted limit for inter-assay %CV is less than 15%.[5][7][8] This slightly wider tolerance compared to intra-assay CV accounts for the additional variables introduced between independent runs.
| Parameter | Acceptance Criterion | Primary Rationale |
| Inter-Assay %CV | < 15% | Ensures reproducibility of the assay over time and across different conditions.[5][7][8] |
Experimental Protocol for Determining Inter-Assay Variability
Objective: To quantify the variability of results for identical samples across multiple, independent assay runs.
Methodology:
-
Prepare QC Aliquots: Prepare a large batch of the High, Medium, and Low activity QC samples. Aliquot them into single-use vials and store them under validated conditions (e.g., -80°C) to prevent degradation and freeze-thaw cycles.[13] This ensures the same source material is used for every run.
-
Conduct Independent Assay Runs: Perform the complete GP-AMC assay on at least 10-20 different runs. To robustly assess variability, these runs should ideally incorporate the following variations:
-
Different Days: Spread the runs over several days or weeks.
-
Different Analysts: Have at least two different scientists perform the assay.
-
Different Reagent Lots: If possible, use different manufacturing lots of the GP-AMC substrate or key buffer components.
-
-
Assay Procedure: In each independent run, include at least triplicate wells for each of the High, Medium, and Low QC aliquots. Follow the exact same assay procedure as outlined in the intra-assay protocol.
-
Data Analysis:
-
For each run, calculate the mean fluorescence value for the replicates of each QC level.
-
You will now have a set of mean values for each QC level (one mean value per run).
-
For each QC level, calculate the overall mean and the standard deviation (SD) of these run means.
-
Calculate the inter-assay %CV for each QC level using the formula: %CV = (SD of Run Means / Overall Mean of Runs) x 100 [7][8]
-
Workflow for Inter-Assay Variability Assessment
Caption: Workflow for assessing inter-assay variability.
Troubleshooting Guide for High Assay Variability
High %CV values are a clear indication of a problem in the assay procedure or its components. The following table provides guidance on identifying and resolving common sources of variability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Intra-Assay %CV (>10%) | Inaccurate Pipetting: Inconsistent volumes, air bubbles, incorrect tip immersion depth. Poor pipetting technique is a common cause of poor intra-assay CVs.[5] | - Recalibrate pipettes regularly.- Use fresh pipette tips for each addition to prevent cross-contamination.[4]- Practice consistent pipetting technique (e.g., reverse pipetting for viscous solutions).- Ensure multi-channel pipette tips are sealed correctly and dispense evenly. |
| Temperature Gradients: Uneven heating across the microplate during incubation ("edge effects"). | - Use a high-quality, calibrated incubator.- Pre-warm all reagents and the plate to the assay temperature.- Avoid placing plates in incubator locations with poor air circulation. | |
| Reagent Instability: Degradation of the enzyme or GP-AMC substrate after preparation. | - Prepare fresh reagents for each run.- Aliquot reagents to avoid repeated freeze-thaw cycles.[13]- Protect the fluorescent GP-AMC substrate from light.[14] | |
| High Inter-Assay %CV (>15%) | Operator-to-Operator Differences: Variations in technique, timing, or reagent preparation between analysts. | - Develop and strictly follow a detailed Standard Operating Procedure (SOP).- Ensure all analysts receive comprehensive training on the assay protocol.[15] |
| Instrument Performance Drift: Fluctuations in the plate reader's lamp intensity or detector sensitivity over time. | - Perform regular maintenance and calibration of the plate reader according to the manufacturer's guidelines.- Run a system suitability test or instrument control plate with each batch. | |
| Reagent Lot-to-Lot Variability: Differences in the purity or concentration of the GP-AMC substrate or enzyme between manufacturing batches. | - Validate new reagent lots against the old lot before use in critical studies.- Purchase larger quantities from a single lot to supply a long-term study. | |
| Environmental Fluctuations: Significant changes in laboratory temperature or humidity between days. | - Monitor and maintain a controlled laboratory environment. |
Conclusion: The Foundation of Reliable Data
The rigorous assessment of intra- and inter-assay variability is not an optional exercise; it is a foundational pillar of assay validation as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[3][16][17][18] By systematically quantifying the precision of your GP-AMC assay, you establish confidence in every data point you generate. An assay with well-characterized and controlled variability is a robust and reliable tool, enabling you to detect true biological differences rather than being misled by analytical noise. Adhering to the protocols and principles outlined in this guide will ensure that your research and development efforts are built upon a solid foundation of precise and reproducible data.
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-
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
